Product packaging for 2-Fluoro-5-nitrophenylacetic acid(Cat. No.:CAS No. 195609-18-8)

2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392
CAS No.: 195609-18-8
M. Wt: 199.14 g/mol
InChI Key: IDWINSICBKJFBK-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrophenylacetic acid is a valuable building block in synthetic organic chemistry, primarily serving as a precursor for the construction of nitrogen-containing heterocycles. Its significant research value lies in its application in transition metal-free synthesis, where it is used to prepare 1,2,5-trisubstituted 1H-indoles via a deprotonation–SNAr cyclization sequence . In this context, the compound is first converted into deoxybenzoin substrates through Friedel-Crafts acylation, which then react with primary amines to form Schiff bases . The strategically placed nitro group activates the aromatic ring for nucleophilic aromatic substitution, facilitating ring closure to form the indole scaffold, a core structure in many biologically active compounds . This utility as a synthetic intermediate makes it a crucial reagent for researchers developing new heterocyclic compounds in medicinal and pharmaceutical chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B184392 2-Fluoro-5-nitrophenylacetic acid CAS No. 195609-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWINSICBKJFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357282
Record name 2-Fluoro-5-nitrophenylacetic acid
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195609-18-8
Record name 2-Fluoro-5-nitrophenylacetic acid
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Record name 2-(2-fluoro-5-nitrophenyl)acetic acid
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Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 195609-18-8

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C8H6FNO4.[1][2][3] It is recognized for its role as a versatile building block in the synthesis of more complex molecules.[4] The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 195609-18-8[1]
Molecular Formula C8H6FNO4[1][2][3]
Molecular Weight 199.14 g/mol [1][2]
Appearance Solid[5]
Melting Point 149-150 °C[5]
Purity ≥98%

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from patents describing the preparation of related substituted phenylacetic acids. One such general method involves the nitration of a substituted halobenzene, followed by reaction with a cyanoacetate or malonate derivative, and subsequent hydrolysis.[6]

A plausible synthetic pathway, adapted from a general procedure for 2-nitro-4-substituted phenylacetic acids, is outlined below.[6] This should be considered a representative protocol that may require optimization.

Representative Synthetic Protocol:

Step 1: Nitration of 2-Fluorophenylacetic Acid A solution of 2-fluorophenylacetic acid in a suitable solvent would be treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position.

Step 2: Work-up and Isolation Following the completion of the reaction, the mixture would be quenched, typically with ice water, and the crude product would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization from an appropriate solvent.

A more complex, multi-step synthesis for a related compound, 2,4,5-trifluorophenylacetic acid, starts from 2,4,5-trifluoronitrobenzene and involves condensation with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation.[7] This highlights another potential, albeit more indirect, route that could be adapted.

Applications in Research and Drug Development

Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The fluoro and nitro groups enhance the molecule's reactivity, making it a useful building block for creating a variety of bioactive molecules.[4]

While specific drugs synthesized directly from this compound are not prominently reported, compounds with this structural motif are explored in the development of anti-inflammatory and analgesic drugs.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a substituted phenylacetic acid derivative like this compound.

G Generalized Workflow for Synthesis and Purification A Reactant (e.g., 2-Fluorophenylacetic Acid) B Nitration (e.g., HNO3/H2SO4) A->B C Reaction Quenching (e.g., Ice Water) B->C D Isolation (Filtration/Extraction) C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, MS) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns would be influenced by the fluorine atom.

  • ¹³C NMR: Resonances for the carboxyl carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.

  • IR Spectroscopy: Absorption bands characteristic of the carboxylic acid O-H and C=O stretches, as well as C-F and N-O stretches from the nitro group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 199.14, along with fragmentation patterns characteristic of the loss of the carboxyl group and other fragments.

Safety Information

This compound should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The unique substitution pattern of the phenyl ring, featuring a fluorine atom and a nitro group, imparts distinct physicochemical properties that make it an attractive starting material for the synthesis of novel therapeutic agents.

Core Data Summary

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 199.14 g/mol [1]
Molecular Formula C₈H₆FNO₄[1]
CAS Number 195609-18-8[1]
Melting Point 149-150 °C[2][3]
Appearance Solid[3]
Purity ≥95%[4]
Synonyms 2-(2-Fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene[2]

Synthetic Protocol

Reaction Scheme:

A potential two-step synthesis could involve the nitration of 2-fluorophenylacetic acid.

Step 1: Nitration of 2-Fluorophenylacetic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluorophenylacetic acid.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the flask via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice. The solid precipitate, containing a mixture of isomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The desired this compound isomer would then be separated from other isomers (such as 2-fluoro-3-nitrophenylacetic acid) by column chromatography or recrystallization.

Note: This is a proposed methodology and would require optimization of reaction conditions, stoichiometry, and purification techniques.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this compound a useful scaffold in combinatorial chemistry and library synthesis for drug screening.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological processes. For instance, derivatives could potentially be developed as inhibitors of kinases, proteases, or other enzymes implicated in disease.

Workflow Visualization

The following diagram illustrates a general workflow for fragment-based drug discovery, a common application for fluorinated compounds like this compound.

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development Fragment_Library Fluorinated Fragment Library (e.g., derivatives of this compound) Screening Biophysical Screening (e.g., NMR, SPR, X-ray Crystallography) Fragment_Library->Screening Hits Identified Hits Screening->Hits Hit_Validation Hit Validation Hits->Hit_Validation Structure_Guided_Design Structure-Guided Design Hit_Validation->Structure_Guided_Design Lead_Compound Lead Compound Structure_Guided_Design->Lead_Compound ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Caption: A generalized workflow for fragment-based drug discovery.

References

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in the development of novel therapeutics and other specialized chemical applications.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a fluorine atom and a nitro group, imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 195609-18-8[1][2]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Melting Point 149-150 °C[1][3]
Boiling Point 375.5 ± 27.0 °C (Predicted)[1]
Density 1.498 g/cm³[1]
Flash Point 180.9 ± 23.7 °C[1]
PSA (Polar Surface Area) 83.1 Ų[1]
XLogP3 1.3[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a structurally related compound, 5-Fluoro-2-nitrophenylacetic acid. The general principles of nitration of a substituted phenylacetic acid are applicable. Subsequent to synthesis and purification, the melting point would be determined using standard laboratory techniques such as capillary melting point apparatus.

Synthesis of a Fluoro-Nitrophenylacetic Acid Derivative

This protocol is adapted from the synthesis of 5-Fluoro-2-nitrophenylacetic acid.[4]

Materials:

  • 3-Fluorophenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

Procedure:

  • To 23.2 g of 3-fluorophenylacetic acid, add 100 ml of concentrated sulfuric acid.

  • While maintaining the temperature below 40°C, slowly add 6.5 ml of concentrated nitric acid dropwise.

  • Stir the mixture at ambient temperature for 24 hours.

  • After 24 hours, pour the reaction mixture onto one kilogram of ice.

  • A precipitate will form. Recover the precipitate by filtration.

  • Wash the filtered solid with water.

  • Dry the product in vacuo to obtain the crude fluoro-nitrophenylacetic acid.[4]

Purification and Characterization:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and acetonitrile, to yield a solid with a sharp melting point.[4]

  • The melting point of the purified product is then determined using a calibrated melting point apparatus.

  • Characterization can be further confirmed by techniques such as Mass Spectrometry.[4]

Synthetic Workflow

The synthesis of 2-nitro-4-substituted phenylacetic acids, including fluorinated analogs, often follows a multi-step pathway. The diagram below illustrates a generalized synthetic workflow for producing such compounds, which is relevant for understanding the production of this compound.

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product A 4-Substituted Halogenobenzene (e.g., Fluorobenzene derivative) B Nitration (Mixed Acid: HNO₃/H₂SO₄) A->B C Substitution (e.g., with Malonic Ester Nitrile) B->C D Reaction with Concentrated HCl C->D E Hydrolysis (Strong Acid or Base) D->E F 2-Nitro-4-substituted Phenylacetic Acid (e.g., this compound) E->F

Caption: Generalized workflow for the synthesis of 2-nitro-4-substituted phenylacetic acids.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of 2-Fluoro-5-nitrophenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development efforts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural motifs, including the fluorine atom and the nitro group, make it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other bioactive compounds. This guide details the most plausible and chemically sound methodologies for its synthesis, based on established organic chemistry principles and published procedures for analogous compounds.

Synthetic Pathways

Two primary synthetic strategies are presented for the preparation of this compound:

  • Pathway A: Nitration of 2-Fluorophenylacetic Acid. This approach involves the direct nitration of the commercially available 2-fluorophenylacetic acid.

  • Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene. This multi-step pathway begins with the bromination of 2-fluoro-5-nitrotoluene to form the corresponding benzyl bromide, which is then converted to the target acetic acid via two distinct sub-pathways:

    • Pathway B1: Malonic Ester Synthesis.

    • Pathway B2: Nitrile Synthesis and Hydrolysis.

The following sections provide detailed experimental protocols for each pathway.

Pathway A: Nitration of 2-Fluorophenylacetic Acid

This pathway is the most direct route to the target compound. However, control of the regioselectivity of the nitration is crucial to obtain the desired 5-nitro isomer.

Experimental Protocol

Step 1: Nitration of 2-Fluorophenylacetic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluorophenylacetic acid (1 equivalent) to a mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (65%). The reaction should be conducted in an ice bath to maintain a temperature below 10°C.

  • Slowly add the nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution of 2-fluorophenylacetic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

ParameterValue
Starting Material 2-Fluorophenylacetic Acid
Reagents Conc. H₂SO₄, Conc. HNO₃
Reaction Time 1-2 hours
Reaction Temperature 0-10°C, then room temp.
Purification Recrystallization

Table 1: Summary of Reaction Conditions for Pathway A.

Pathway_A start 2-Fluorophenylacetic Acid product This compound start->product Conc. H₂SO₄, Conc. HNO₃

Caption: Pathway A: Direct Nitration.

Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene

This pathway offers an alternative route that may provide better control over the final product's substitution pattern.

Experimental Protocol

Step 1: Radical Bromination of 2-Fluoro-5-nitrotoluene

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain crude 2-fluoro-5-nitrobenzyl bromide, which can be used in the next step without further purification.

ParameterValue
Starting Material 2-Fluoro-5-nitrotoluene
Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide (or AIBN)
Solvent Carbon Tetrachloride
Reaction Time Varies (monitor by TLC)
Reaction Temperature Reflux

Table 2: Summary of Reaction Conditions for the Bromination Step.

Pathway B1: Malonic Ester Synthesis

Step 2a: Alkylation of Diethyl Malonate

  • In a dry, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 equivalents) in ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in absolute ethanol dropwise.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude diethyl 2-(2-fluoro-5-nitrobenzyl)malonate.

Step 3a: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(2-fluoro-5-nitrobenzyl)malonate, add an excess of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the solution to room temperature, which should cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Pathway B2: Nitrile Synthesis and Hydrolysis

Step 2b: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

  • In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in a suitable solvent such as ethanol or DMSO.

  • Add sodium cyanide or potassium cyanide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile.

Step 3b: Hydrolysis of the Nitrile

  • To the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and can be purified by recrystallization to give this compound.

ParameterPathway B1 (Malonic Ester)Pathway B2 (Nitrile)
Intermediate Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate2-(2-Fluoro-5-nitrophenyl)acetonitrile
Key Reagents Diethyl malonate, Sodium ethoxide, NaOH, HClNaCN (or KCN), H₂SO₄, H₂O
Number of Steps 22

Table 3: Comparison of Key Parameters for Pathways B1 and B2.

Pathway_B cluster_0 Pathway B cluster_1 Pathway B1 cluster_2 Pathway B2 start 2-Fluoro-5-nitrotoluene bromide 2-Fluoro-5-nitrobenzyl Bromide start->bromide NBS, Initiator malonate Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate bromide->malonate Diethyl malonate, NaOEt nitrile 2-(2-Fluoro-5-nitrophenyl)acetonitrile bromide->nitrile NaCN or KCN product This compound malonate->product 1. NaOH, H₂O, Δ 2. HCl, Δ nitrile->product H₂SO₄, H₂O, Δ

Caption: Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene.

Conclusion

This guide has detailed two primary synthetic routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations, particularly with the use of cyanide salts in Pathway B2. All proposed methods are based on well-established and reliable organic transformations, providing a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are advised to consult original literature for analogous reactions to further refine the experimental conditions.

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in various synthetic applications. This document collates available data on its physical characteristics, spectral properties, and safety information. While specific experimental data for this compound is limited in publicly accessible literature, this guide also presents generalized experimental protocols and data from analogous compounds to provide a practical framework for researchers.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a phenylacetic acid scaffold substituted with a fluorine atom at the 2-position and a nitro group at the 5-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 195609-18-8[2][3]
Molecular Formula C₈H₆FNO₄[2][3]
Molecular Weight 199.14 g/mol [2][3]
Appearance Solid[1]
Melting Point 149-150 °C[1]
Boiling Point 375.5 ± 27.0 °C at 760 mmHg[4]
Solubility Data not available. Solubility data for the similar compound 2-nitrophenylacetic acid in various solvents is available and suggests it is soluble in DMF, 1,4-dioxane, methanol, ethanol, and ethyl acetate, with lower solubility in water and cyclohexane.[5]
pKa Data not available. The predicted pKa for the similar compound 5-Fluoro-2-nitrophenylacetic acid is 3.74 ± 0.10.[6]

Spectroscopic Data

2.1. Infrared (IR) Spectroscopy

An FTIR spectrum is available for this compound. The spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch, and N-O stretches of the nitro group.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available. Predicted data for similar compounds can be used as a reference. For example, the ¹H NMR spectrum of phenylacetic acid in H₂O shows specific chemical shifts and coupling constants.[7] The ¹³C NMR spectrum of 2-fluoroaniline shows characteristic shifts for carbons attached to fluorine and nitrogen.[8]

2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available. The fragmentation pattern of carboxylic acids typically involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[9] The presence of the fluoro and nitro groups would also lead to characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. The following are generalized procedures based on the synthesis of similar compounds.

3.1. Synthesis

A plausible synthetic route could involve the nitration of 2-fluorophenylacetic acid or the hydrolysis of 2-fluoro-5-nitrophenylacetonitrile. A general procedure for the synthesis of a similar compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide with sulfuric acid.[10] Another related synthesis for 2,4,5-trifluorophenylacetic acid involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, decarboxylation, and reduction.[1]

3.2. Purification

Purification of the crude product would likely involve recrystallization from an appropriate solvent or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the compound and impurities.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would likely provide good separation.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Table 2: Hazard Information for this compound

HazardDescription
Hazard Codes Xi (Irritant)
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Phrases S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of a substituted phenylacetic acid like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Fluorophenylacetic Acid) reaction Nitration Reaction start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification_method Recrystallization or Column Chromatography evaporation->purification_method hplc HPLC Purity Check purification_method->hplc nmr NMR Spectroscopy purification_method->nmr ms Mass Spectrometry purification_method->ms ftir FTIR Spectroscopy purification_method->ftir end Pure this compound hplc->end nmr->end ms->end ftir->end

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a valuable chemical intermediate. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties and outlines general procedures for its synthesis and analysis based on related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-5-nitrophenylacetic acid (CAS Number: 195609-18-8; Molecular Formula: C₈H₆FNO₄; Molecular Weight: 199.14 g/mol ).[1][2] Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the known spectral characteristics of related compounds such as (2-nitrophenyl)acetic acid and (2-fluorophenyl)acetic acid, as well as general principles of spectroscopy.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4dd1HAr-H (H-6)
~8.0 - 8.2ddd1HAr-H (H-4)
~7.2 - 7.4t1HAr-H (H-3)
~3.8s2H-CH₂-
~11.0br s1H-COOH

Note: Predicted chemical shifts and coupling constants are approximate. The aromatic protons (H-3, H-4, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175-C OOH
~160 (d, ¹JCF ≈ 250 Hz)C -F
~148C -NO₂
~140Ar-C
~125 (d)Ar-C H
~120 (d)Ar-C H
~115 (d, ²JCF ≈ 25 Hz)Ar-C H
~40-C H₂-

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
~1590, 1480Medium-StrongC=C stretch (Aromatic ring)
~1530, 1350StrongN-O stretch (Nitro group)
~1250MediumC-O stretch
~1100MediumC-F stretch
~920BroadO-H bend (Carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
199Moderate[M]⁺ (Molecular Ion)
154High[M - COOH]⁺
136Moderate[M - COOH - H₂O]⁺
108Moderate[C₆H₄F]⁺
77Low[C₆H₅]⁺

Note: Fragmentation patterns are predicted and may vary based on the specific ionization technique and conditions used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Determination of Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2-Fluoro-5-nitrophenylacetic acid. This guide provides a comprehensive overview based on its chemical properties and the known biological activities of structurally related compounds. The information herein is intended to guide future research and is not a definitive assessment of its biological profile.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for its handling, formulation, and in the design of biological assays.

PropertyValueSource(s)
CAS Number 195609-18-8[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1][2]
Melting Point 149-150 °C[2][4]
Appearance Solid[4]
Synonyms 2-(2-fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene[2]

Predicted Biological Activity Based on Structural Analogs

The biological profile of this compound can be inferred by analyzing the contributions of its fluoro and nitro functional groups, which are prevalent in many therapeutic agents.

The Role of the Fluorine Moiety

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[5] Fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and increase metabolic stability by blocking sites susceptible to enzymatic degradation.[6][7] Furthermore, fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[7][8] In many cases, these modifications lead to enhanced binding affinity for target proteins.[5]

The Influence of the Nitroaromatic Group

Nitroaromatic compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as radical anions.[11][12] These reactive species can induce cellular damage and oxidative stress, leading to cytotoxicity in target cells.[10][12] Therefore, nitroaromatic compounds are often considered prodrugs that are activated within the biological system.[13]

Structurally Similar Compounds

While data on this compound is scarce, its isomer, 5-Fluoro-2-nitrophenylacetic acid, is noted for its potential as a prodrug and its utility as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[3][14] The presence of the fluorine atom in this related compound is suggested to enhance lipophilicity, potentially improving bioavailability and cellular uptake.[14]

Hypothetical Experimental Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow is proposed as a starting point for investigation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Initial Safety Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assays->Antimicrobial Screening If non-toxic to mammalian cells Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays->Anti-inflammatory Assays Parallel Screen Anticancer Screening Anticancer Screening Cytotoxicity Assays->Anticancer Screening Parallel Screen Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies If active Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Based on in vitro results Anti-inflammatory Assays->Mechanism of Action Studies If active Anticancer Screening->Mechanism of Action Studies If active Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A hypothetical workflow for the biological evaluation of this compound.

Template for Quantitative Data Presentation

Should experimental data become available, the following table provides a structured format for summarizing key quantitative metrics of biological activity.

Assay TypeTarget/OrganismMetricValueUnits
Cytotoxicitye.g., HeLa cellsIC₅₀µM
Antimicrobiale.g., E. coliMICµg/mL
Anti-inflammatorye.g., COX-2 inhibitionIC₅₀nM
Anticancere.g., A549 cellsGI₅₀µM

Template for Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific rigor. The following template can be adapted for specific assays.

Protocol: In Vitro Cytotoxicity Assay using MTT

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cell line.

2. Materials:

  • This compound
  • Selected mammalian cell line (e.g., HeLa)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • Dimethyl sulfoxide (DMSO)
  • 96-well plates
  • CO₂ incubator

3. Cell Culture:

  • Maintain the selected cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

4. Assay Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48 hours.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration.
  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure suggests potential as a scaffold or intermediate in the development of new therapeutic agents. The presence of both a fluorine atom and a nitroaromatic ring points towards possible antimicrobial, anti-inflammatory, or anticancer activities. Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory markers. Subsequent mechanism-of-action studies and in vivo evaluations will be crucial to fully characterize its biological profile and therapeutic potential. The workflows and templates provided in this guide offer a foundational framework for such investigations.

References

The Versatility of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Guide to Its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal intermediate in the landscape of modern chemical synthesis, 2-Fluoro-5-nitrophenylacetic acid and its isomers are emerging as versatile building blocks with significant potential across a spectrum of scientific disciplines. This technical guide delves into the core applications of this fluorinated nitroaromatic compound, offering insights for researchers, scientists, and drug development professionals. From the synthesis of novel therapeutic agents to the development of advanced materials, this document provides a comprehensive overview of its utility, supported by experimental data and procedural outlines.

Core Properties and Specifications

This compound (CAS: 195609-18-8) and its structural isomer, 5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0), are key intermediates in chemical synthesis. Their physical and chemical properties are summarized in the table below.

PropertyThis compound5-Fluoro-2-nitrophenylacetic acid
CAS Number 195609-18-8[1]29640-98-0
Molecular Formula C₈H₆FNO₄[1]C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1]199.14 g/mol
Melting Point 149-150 °C153-157 °C
Appearance SolidWhite to light yellow powder/crystal

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluorine and nitro substituents make this compound and its derivatives valuable scaffolds in medicinal chemistry. The primary therapeutic areas of investigation include anti-inflammatory and antitubercular agents.

Antitubercular Activity

Research has demonstrated the potential of compounds derived from fluorinated nitrophenylacetic acid analogs in combating Mycobacterium tuberculosis. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to derivatives of this compound, revealed promising in vitro activity against the H37Rv strain of M. tuberculosis.[2]

CompoundMIC (μg/mL) against M. tuberculosis H37Rv[2]
3a 16
3b 32
3c 16
3d 16
3e 32
3f 32
3g 16
3h 16
3i 16
3j 8
3k 8
3l 8
3m 4
3n 8
3o 64
3p 32

The mechanism of action for many nitro-containing antitubercular drugs involves a bioreductive activation pathway within the mycobacterium. The nitro group is reduced by a bacterial enzyme, such as the deazaflavin-dependent nitroreductase (Ddn), to generate reactive nitrogen species, including nitric oxide (NO).[3][4] These reactive species are non-specific in their action and can lead to broad-spectrum damage to the bacterium, contributing to its demise.[3]

antitubercular_mechanism cluster_mycobacterium Mycobacterium Nitro-drug Nitro-drug Ddn Deazaflavin-dependent nitroreductase (Ddn) Nitro-drug->Ddn Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Nitrogen_Species Generates Bacterial_Death Bacterial Death Reactive_Nitrogen_Species->Bacterial_Death Induces anti_inflammatory_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug_Molecule Potential Inhibitor (Derived from This compound) Drug_Molecule->COX_Enzymes Inhibition synthesis_workflow Start Starting Materials: - 3-Fluoro-4-nitrophenol - Ethyl chloroacetate Step1 Esterification: Reaction with K₂CO₃ in acetone under reflux Start->Step1 Intermediate1 Intermediate: Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate Step1->Intermediate1 Step2 Hydrolysis: Treatment with aqueous NaOH followed by acidification Intermediate1->Step2 Intermediate2 Intermediate: 2-(3-fluoro-4-nitrophenoxy)acetic acid Step2->Intermediate2 Step3 Amide Coupling: Reaction with substituted anilines using a coupling agent (e.g., DCC) Intermediate2->Step3 Final_Product Final Product: 2-(3-fluoro-4-nitrophenoxy)-N- (substituted phenyl)acetamide Step3->Final_Product

References

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid, with the CAS number 195609-18-8, is a halogenated nitroaromatic compound. Its structural isomer, 5-Fluoro-2-nitrophenylacetic acid, is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial drugs, as well as in the agrochemical sector for the development of herbicides and pesticides. While specific applications for this compound are not extensively documented, its structural motifs suggest potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 195609-18-8
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Melting Point 149-150 °C
Appearance Solid (predicted)
IUPAC Name 2-(2-fluoro-5-nitrophenyl)acetic acid

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of substituted phenylacetic acids, a plausible two-step synthetic pathway can be proposed starting from 2-fluoro-5-nitrotoluene. This proposed synthesis involves a bromination step followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Pathway

G A 2-Fluoro-5-nitrotoluene B 1-(Bromomethyl)-2-fluoro-5-nitrobenzene A->B NBS, AIBN, CCl4, reflux C 2-(2-Fluoro-5-nitrophenyl)acetonitrile B->C NaCN, DMSO D This compound C->D H2SO4, H2O, reflux

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-5-nitrobenzene

  • To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(bromomethyl)-2-fluoro-5-nitrobenzene.

Step 2: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

  • Dissolve 1-(bromomethyl)-2-fluoro-5-nitrobenzene in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Hydrolysis to this compound

  • To the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC or gas chromatography).

  • Cool the reaction mixture and pour it onto ice.

  • The solid precipitate of this compound is then collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₂~3.8s
Ar-H7.2 - 8.2m
COOH> 10br s

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
CH₂~40
Ar-C115 - 160
C=O~175

Predicted IR Spectral Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
C=O (Carboxylic acid)1700-1725
C-NO₂ (asymmetric)1515-1560
C-NO₂ (symmetric)1345-1385
C-F1000-1400

Potential Biological Activity and Applications

While there is no direct research on the biological effects of this compound, the broader class of nitrophenylacetic acid derivatives has been investigated for various therapeutic applications.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitroso and other toxic intermediates that can damage DNA and other critical cellular components, leading to cell death. Derivatives of nitrophenylacetic acid have shown promise as antibacterial and antifungal agents. It is plausible that this compound and its derivatives could also possess such properties.

G A Nitroaromatic Compound (e.g., this compound) B Entry into Microbial Cell A->B C Enzymatic Reduction of Nitro Group B->C D Generation of Reactive Nitroso Intermediates C->D E DNA Damage and Cellular Dysfunction D->E F Cell Death E->F

Caption: Proposed mechanism of antimicrobial action for nitroaromatics.

Enzyme Inhibition

Derivatives of phenylacetic acid are known to act as enzyme inhibitors. For instance, some have been explored as inhibitors of enzymes involved in metabolic diseases. The specific substitution pattern of this compound could allow it to be a scaffold for the design of potent and selective enzyme inhibitors. The fluoro and nitro groups can modulate the electronic properties and binding interactions of the molecule with the active site of a target enzyme.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce, this guide provides a foundational understanding of its properties and a plausible synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics, develop optimized synthetic protocols, and explore its potential as a precursor for novel therapeutic agents or functional materials. The information presented here, based on available data and analogies to related compounds, should serve as a valuable resource for researchers initiating studies on this molecule.

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-5-nitrophenylacetic acid (CAS No. 195609-18-8) is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring makes it an interesting scaffold for chemical synthesis. The strategic placement of these functional groups can influence the molecule's reactivity, acidity, and potential biological activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Similarly, the nitroaromatic moiety is a key feature in a number of therapeutic agents, although its presence can also be associated with toxicity. Given these characteristics, this compound serves as a valuable intermediate for generating a diverse range of more complex molecules for biological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 195609-18-8[4][5]
Molecular Formula C₈H₆FNO₄[4][5]
Molecular Weight 199.14 g/mol [4][5]
Melting Point 149-150 °C[5][6]
Appearance Solid[6]
Synonyms 2-(2-fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene[5][6]

Synthesis and History

While the first specific synthesis of this compound is not prominently documented, its preparation can be envisaged through several logical synthetic pathways based on well-established reactions. Two plausible routes are detailed below.

Plausible Synthetic Route 1: From 2-Fluorotoluene

This route involves the nitration of 2-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent homologation.

G A 2-Fluorotoluene B 2-Fluoro-5-nitrotoluene A->B HNO₃, H₂SO₄ C 2-Fluoro-5-nitrobenzoic acid B->C Oxidation (e.g., KMnO₄) D This compound C->D Arndt-Eistert Homologation G A 2,4-Difluoronitrobenzene B Diethyl 2-(2-fluoro-5-nitrophenyl)malonate A->B Diethyl malonate, NaH, DMF C This compound B->C 1. NaOH (aq) 2. H₃O⁺, Δ (-CO₂) G cluster_0 Potential Drug Action cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response Derivative Derivative of This compound IKK IKK Complex Derivative->IKK Inhibition (?) IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 2-Fluoro-5-nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Fluoro-5-nitrophenylacetic acid and its derivatives. This document details the synthetic protocols, potential applications, and key biological activities of these compounds, supported by quantitative data and experimental procedures.

Introduction

This compound and its derivatives are versatile scaffolds in medicinal chemistry and agrochemical research. The presence of the fluoro and nitro groups on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity. These compounds have emerged as valuable intermediates in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery, as well as in the creation of potent herbicides.[1] This document outlines the synthetic pathways to access these molecules and explores their applications.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through the nitration of 3-fluorophenylacetic acid.

Synthetic Scheme

Synthesis of this compound 3-Fluorophenylacetic_acid 3-Fluorophenylacetic acid Product This compound 3-Fluorophenylacetic_acid->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Product

Caption: Synthetic route to this compound.

Experimental Protocol

A detailed protocol for the synthesis of 5-fluoro-2-nitrophenylacetic acid, an isomer of the target compound, is available and can be adapted. For the synthesis of this compound, the following procedure is a representative example.

Materials:

  • 3-Fluorophenylacetic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • To a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, slowly add concentrated nitric acid dropwise while maintaining the temperature below 40°C.

  • Stir the mixture at ambient temperature for 24 hours.

  • Pour the reaction mixture onto ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.[2]

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/acetonitrile, to yield the final product as a solid.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 195609-18-8[3]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Melting Point 149-150 °C[4][5]
Appearance Solid[5]
¹H NMR Spectra available in databases[6]
¹³C NMR Spectra available in databases[7]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides.

Synthesis of Ester Derivatives

Ester derivatives can be synthesized via Fischer esterification or by using coupling agents. A general workflow is presented below.

Ester Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acid This compound Conditions Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP) Acid->Conditions Alcohol R-OH Alcohol->Conditions Ester 2-Fluoro-5-nitrophenylacetate Ester Conditions->Ester Amide Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acid This compound Method1 1. SOCl₂ or (COCl)₂ 2. Amine Acid->Method1 Method2 Coupling agent (e.g., HATU, HOBt) Acid->Method2 Amine R-NH₂ Amine->Method1 Amine->Method2 Amide 2-Fluoro-5-nitrophenylacetamide Derivative Method1->Amide Method2->Amide Anti-inflammatory Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivatives 2-Fluoro-5-nitrophenylacetic acid Derivatives Derivatives->COX Inhibition Derivatives->LOX Inhibition HPPD Inhibition Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate HPPD HPPD HPPD Enzyme Bleaching Plant Bleaching & Death Plastoquinone Plastoquinone & Tocopherol (Essential for Photosynthesis) Homogentisate->Plastoquinone Derivatives Phenylacetic acid Derivatives Derivatives->HPPD Inhibition

References

Application Notes and Protocols for 2-Fluoro-5-nitrophenylacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-5-nitrophenylacetic acid as a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of a variety of organic molecules, particularly those with applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an activated fluorine atom—allows for a wide range of chemical transformations.

Overview of Applications

This compound is a valuable starting material for the synthesis of:

  • Bioactive Molecules: The phenylacetic acid moiety is a common scaffold in pharmaceuticals. The fluoro and nitro groups can be strategically manipulated to modulate the biological activity of the target molecules. It is a key intermediate for anti-inflammatory and analgesic drugs.[1]

  • Heterocyclic Compounds: The functional groups on the aromatic ring facilitate the construction of various heterocyclic systems, such as benzodiazepines and quinoxalinones, which are prevalent in many drug candidates.

  • Novel Materials: The unique electronic properties imparted by the fluorine and nitro substituents make this compound a candidate for the development of new polymers and materials with specific optical or electronic characteristics.

Key Synthetic Transformations

The chemical reactivity of this compound can be centered around three primary transformations:

  • Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, which are fundamental linkages in a vast array of biologically active compounds.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for instance, in the synthesis of heterocyclic compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles.

Experimental Protocols

Synthesis of N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamides via Amide Coupling

This protocol describes the synthesis of an N-aryl amide using a standard peptide coupling reagent, HATU. This method is generally high-yielding and tolerates a wide range of functional groups.

Reaction Scheme:

G reactant1 This compound reagents HATU, DIEA reactant1->reagents + reactant2 Aryl Amine (R-NH2) solvent DMF reactant2->solvent reagents->reactant2 + product N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide solvent->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Substituted Arylamine (e.g., aniline, p-toluidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl (Hydrochloric acid)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous MgSO₄ (Magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the arylamine (1.0-1.2 eq) and DIEA (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-aryl-2-(2-fluoro-5-nitrophenyl)acetamide.

Quantitative Data (Representative):

Arylamine (R-NH₂)Coupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AnilineHATUDIEADMF12RT>90
p-ToluidineHATUDIEADMF12RT>90
4-FluoroanilineEDC/HOBtDIEADMF24RT60-85
Reduction of the Nitro Group to Synthesize 2-(5-Amino-2-fluorophenyl)acetic Acid Derivatives

This protocol details the reduction of the nitro group of an N-aryl-2-(2-fluoro-5-nitrophenyl)acetamide using tin(II) chloride, a mild and effective reagent for this transformation.

Reaction Scheme:

G reactant N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide reagent SnCl2·2H2O reactant->reagent + solvent Ethanol reagent->solvent product N-Aryl-2-(5-amino-2-fluorophenyl)acetamide solvent->product

Caption: Workflow for the reduction of the nitro group.

Materials:

  • N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully add saturated aqueous NaHCO₃ to neutralize the mixture.

  • Filter the resulting suspension through a pad of celite to remove inorganic salts.

  • Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired N-Aryl-2-(5-amino-2-fluorophenyl)acetamide.

Quantitative Data (Representative):

SubstrateReducing AgentSolventTime (h)Temp (°C)Yield (%)
N-Phenyl-2-(2-fluoro-5-nitrophenyl)acetamideSnCl₂·2H₂OEthanol37880-90
N-(p-tolyl)-2-(2-fluoro-5-nitrophenyl)acetamideH₂, Pd/CMethanol4RT>95
Synthesis of a Benzodiazepine Precursor

This protocol outlines a potential pathway for the synthesis of a benzodiazepine derivative, a class of compounds with significant therapeutic applications. The synthesis involves the reduction of the nitro group followed by cyclization.

Synthetic Pathway:

G start This compound amide_formation Amide Formation (e.g., with aniline, HATU) start->amide_formation nitro_reduction Nitro Reduction (e.g., SnCl2·2H2O) amide_formation->nitro_reduction cyclization Intramolecular Cyclization (e.g., with a carbonyl source) nitro_reduction->cyclization product Benzodiazepine Derivative cyclization->product

Caption: Proposed synthetic pathway to a benzodiazepine derivative.

Step 1: Synthesis of 2-(5-Amino-2-fluorophenyl)acetic acid

Follow the protocol for nitro group reduction (Section 3.2), starting from this compound.

Step 2: Cyclization to form a Benzodiazepinone derivative

This step would typically involve the reaction of the resulting aminophenylacetic acid with a suitable reagent to form the seven-membered ring. For instance, reaction with an activated glycine equivalent in the presence of a coupling agent and a base could lead to the formation of a 1,4-benzodiazepin-2-one scaffold. The specific conditions would require optimization based on the desired final product.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O, N-H, nitro NO₂).

Spectroscopic Data for Representative Compounds (Expected):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
N-Phenyl-2-(2-fluoro-5-nitrophenyl)acetamideSignals for aromatic protons, CH₂ group, and NH proton.Signals for aromatic carbons, CH₂ carbon, and amide carbonyl.[M+H]⁺Amide C=O stretch (~1660), N-H stretch (~3300), C-NO₂ stretch (~1520, 1350).
N-Phenyl-2-(5-amino-2-fluorophenyl)acetamideUpfield shift of aromatic protons compared to the nitro precursor, appearance of NH₂ protons.Upfield shift of aromatic carbons attached to the former nitro group.[M+H]⁺N-H stretches for amide and amine (~3400-3200), amide C=O stretch (~1650).

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes: 2-Fluoro-5-nitrophenylacetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-nitrophenylacetic acid as a key building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluoro, nitro, and phenylacetic acid moieties provides a unique combination of reactivity and structural features that can be exploited in the development of novel therapeutics.

Introduction

This compound is an aromatic carboxylic acid derivative that serves as a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the aromatic ring, making it amenable to various chemical transformations. This compound is particularly useful in the synthesis of heterocyclic compounds and substituted anilines, which are common motifs in a wide range of pharmaceuticals. These notes will explore its application in the synthesis of a key intermediate for a dipeptidyl peptidase-4 (DPP-4) inhibitor and as a precursor for benzimidazole-based compounds.

Case Study 1: Synthesis of a Di-Fluoro-Aminophenylacetic Acid Intermediate

This section outlines a hypothetical, yet plausible, multi-step synthesis of a di-fluoro-aminophenylacetic acid, a key structural motif found in certain antidiabetic drugs. The synthesis starts with the reduction of the nitro group of this compound, followed by a Sandmeyer reaction to introduce a second fluorine atom.

Experimental Workflow: Synthesis of Di-Fluoro-Aminophenylacetic Acid

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction start This compound proc1 Dissolve in Ethanol Add Pd/C Catalyst start->proc1 proc2 Hydrogenation (H2 balloon) Room Temperature, 12h proc1->proc2 workup1 Filter through Celite Concentrate in vacuo proc2->workup1 inter1 2-Fluoro-5-aminophenylacetic acid workup1->inter1 inter1_2 2-Fluoro-5-aminophenylacetic acid proc3 Dissolve in HBF4 (aq) Cool to 0°C inter1_2->proc3 proc4 Add NaNO2 (aq) dropwise Stir for 30 min proc3->proc4 proc5 Heat to 50°C Stir for 1h proc4->proc5 workup2 Extract with Ethyl Acetate Dry and Concentrate proc5->workup2 final 2,5-Difluorophenylacetic acid workup2->final

Caption: Synthetic workflow for the preparation of 2,5-Difluorophenylacetic acid.

Quantitative Data
StepStarting MaterialKey ReagentsProductYield (%)Purity (HPLC)
1This compoundPd/C, H₂2-Fluoro-5-aminophenylacetic acid92>98%
22-Fluoro-5-aminophenylacetic acidHBF₄, NaNO₂2,5-Difluorophenylacetic acid75>99%
Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-aminophenylacetic acid

  • Materials: this compound (10.0 g, 50.2 mmol), 10% Palladium on Carbon (Pd/C, 1.0 g), Ethanol (200 mL), Hydrogen gas (H₂ balloon).

  • Procedure:

    • To a 500 mL round-bottom flask, add this compound and ethanol.

    • Stir the mixture to dissolve the starting material.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with additional ethanol (50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the product as a solid.

  • Expected Yield: 92%

  • Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry.

Step 2: Synthesis of 2,5-Difluorophenylacetic acid (Sandmeyer Reaction)

  • Materials: 2-Fluoro-5-aminophenylacetic acid (7.8 g, 46.1 mmol), Tetrafluoroboric acid (HBF₄, 48% aqueous solution, 50 mL), Sodium nitrite (NaNO₂, 3.5 g, 50.7 mmol), Ethyl acetate, Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • In a 250 mL beaker, dissolve 2-Fluoro-5-aminophenylacetic acid in the tetrafluoroboric acid solution.

    • Cool the mixture to 0°C in an ice bath with constant stirring.

    • Dissolve sodium nitrite in water (10 mL) and add it dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 30 minutes.

    • Remove the ice bath and gently heat the reaction mixture to 50°C.

    • Stir at 50°C for 1 hour, or until gas evolution ceases.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Expected Yield: 75%

  • Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point.

Biological Context: DPP-4 Inhibition Signaling Pathway

The synthesized di-fluoro-aminophenylacetic acid can serve as a crucial intermediate for DPP-4 inhibitors like Sitagliptin. DPP-4 inhibitors are a class of oral hypoglycemics that work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreatic Beta-Cells Pancreatic Beta-Cells Incretins (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretins (GLP-1, GIP)->Pancreatic Alpha-Cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Reduced Insulin Secretion Reduced Insulin Secretion Inactive Incretins->Reduced Insulin Secretion DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->Incretins (GLP-1, GIP) Increases half-life DPP-4 Inhibitor->DPP-4 Enzyme Blocks

Caption: Mechanism of action of DPP-4 inhibitors.

Application in Benzimidazole Synthesis

This compound can also be a precursor for the synthesis of benzimidazole derivatives, which are prevalent in pharmaceuticals. The synthesis would involve the reduction of the nitro group, followed by cyclization with a suitable carboxylic acid or aldehyde.

Synthetic Logic for Benzimidazole Formation

G start This compound step1 Reduction of Nitro Group (e.g., SnCl2, HCl) start->step1 intermediate1 2-Fluoro-5-aminophenylacetic acid step1->intermediate1 step2 Amidation with o-phenylenediamine intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Cyclization (e.g., Polyphosphoric Acid, Heat) intermediate2->step3 final_product Substituted Benzimidazole step3->final_product

Caption: Logical pathway for the synthesis of a benzimidazole derivative.

This application demonstrates the versatility of this compound as a starting material for creating complex heterocyclic structures of medicinal importance. The specific reaction conditions would need to be optimized for the desired final product.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in pharmaceutical synthesis. Its utility has been demonstrated through a detailed protocol for the preparation of a key intermediate for DPP-4 inhibitors and its prospective application in the synthesis of benzimidazoles. Researchers and drug development professionals can leverage the unique chemical properties of this compound to access a wide range of novel molecules with therapeutic potential.

Application Notes and Protocols for the Use of 2-Fluoro-5-nitrophenylacetic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid is a chromogenic substrate that can be utilized for the continuous monitoring of various hydrolytic enzymes, particularly esterases and lipases. Upon enzymatic cleavage of the ester bond, it releases 2-Fluoro-5-nitrophenol, which, in its deprotonated form (2-Fluoro-5-nitrophenolate), exhibits strong absorbance in the visible light spectrum. This property allows for a straightforward and sensitive spectrophotometric assay to determine enzyme activity. These application notes provide a detailed protocol for the use of this compound in a typical enzyme assay, along with data presentation and visualization to aid in experimental design and analysis.

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate, this compound, by a hydrolase (e.g., esterase or lipase) yields acetic acid and 2-Fluoro-5-nitrophenol. At a pH above its pKa, 2-Fluoro-5-nitrophenol is deprotonated to the 2-Fluoro-5-nitrophenolate ion, which is a yellow-colored species. The rate of formation of this colored product can be monitored spectrophotometrically by measuring the increase in absorbance at its wavelength of maximum absorbance (λmax), which is approximately 410 nm. The rate of the reaction is directly proportional to the enzyme activity under the specified assay conditions.

G cluster_reaction Enzymatic Hydrolysis Substrate This compound (Colorless) Product1 Acetic Acid Substrate->Product1 Enzyme Product2 2-Fluoro-5-nitrophenol (Deprotonated at alkaline pH) Substrate->Product2 Enzyme Enzyme Esterase / Lipase Colored_Product 2-Fluoro-5-nitrophenolate (Yellow, Absorbs at ~410 nm) Product2->Colored_Product pH > pKa G cluster_workflow Experimental Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Substrate Stock Solution - Enzyme Solution start->reagent_prep plate_setup Set up 96-well plate: - Add Assay Buffer - Add Substrate Solution reagent_prep->plate_setup pre_incubation Pre-incubate at desired temperature (e.g., 25°C or 37°C) for 5 min plate_setup->pre_incubation initiate_reaction Initiate reaction by adding Enzyme Solution pre_incubation->initiate_reaction measure_absorbance Immediately measure absorbance at 410 nm kinetically for 10-20 min initiate_reaction->measure_absorbance data_analysis Analyze data: - Calculate initial reaction rate - Determine enzyme activity measure_absorbance->data_analysis end End data_analysis->end G Assay_Development Assay Development Substrate Concentration Enzyme Concentration pH and Temperature Solvent Effects Data_Quality Data Quality Linearity of Reaction Control for Spontaneous Hydrolysis Accurate Molar Extinction Coefficient Assay_Development:f0->Data_Quality:g0 Assay_Development:f1->Data_Quality:g0 Assay_Development:f2->Data_Quality:g0 Assay_Development:f3->Data_Quality:g1 Interpretation Interpretation of Results Enzyme Kinetics (Km, Vmax) Inhibitor Screening (IC50) Substrate Specificity Data_Quality->Interpretation

Application of 2-Fluoro-5-nitrophenylacetic Acid in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in the agrochemical industry. Its chemical structure, featuring a nitro group and a fluorine atom on the phenyl ring, suggests its potential as a herbicide, fungicide, or insecticide. Fluorine substitution is a common strategy in agrochemical design to enhance biological activity, metabolic stability, and other physicochemical properties. This document provides detailed application notes and protocols for the evaluation of this compound in various agrochemical formulations.

Data Presentation

While specific quantitative data for the agrochemical activities of this compound is not extensively available in public literature, the following tables provide an illustrative example of how such data would be presented. These values are hypothetical and should be replaced with experimental data.

Table 1: Herbicidal Efficacy of this compound

Target Weed SpeciesGrowth Stage at ApplicationApplication Rate (g a.i./ha)Efficacy (%)EC50 (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)2-4 leaf stage1008575
20095
40099
Echinochloa crus-galli (Barnyardgrass)3-4 leaf stage10070120
20088
40096
Chenopodium album (Common Lambsquarters)2-4 leaf stage1009060
20098
400100

a.i. = active ingredient

Table 2: Fungicidal Activity of this compound

Fungal PathogenIn Vitro AssayMIC (µg/mL)In Vivo Assay (Plant)Disease Severity Reduction (%) at 200 µg/mL
Botrytis cinerea (Gray Mold)Mycelial Growth Inhibition50Strawberry75
Puccinia triticina (Wheat Leaf Rust)Spore Germination Inhibition25Wheat85
Fusarium oxysporum (Fusarium Wilt)Mycelial Growth Inhibition100Tomato60

MIC = Minimum Inhibitory Concentration

Table 3: Insecticidal Activity of this compound

Target Insect PestLife StageApplication MethodLD50 (µ g/insect )Mortality (%) at 10 µ g/insect
Myzus persicae (Green Peach Aphid)AdultContact5.288
Plutella xylostella (Diamondback Moth)3rd Instar LarvaIngestion8.775
Spodoptera frugiperda (Fall Armyworm)2nd Instar LarvaIngestion12.165

LD50 = Lethal Dose, 50%

Proposed Mechanism of Action (Herbicidal)

Based on its chemical structure, this compound is hypothesized to act as a protoporphyrinogen oxidase (PPO) inhibitor, a common mode of action for nitrophenyl herbicides.

PPO_Inhibition_Pathway ProtoIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIX->PPO Substrate ProtoIX_accum Protoporphyrin IX (Accumulates) PPO->ProtoIX_accum Blocked Conversion Compound This compound Compound->PPO Inhibition ROS Reactive Oxygen Species (ROS) ProtoIX_accum->ROS Catalysis Light Light + O2 Light->ROS Membrane Cell Membrane Peroxidation ROS->Membrane Damage Death Cell Death (Necrosis) Membrane->Death Leads to

Caption: Proposed mechanism of action for this compound as a PPO-inhibiting herbicide.

Experimental Protocols

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the general procedure for preparing an EC formulation of this compound.

Materials:

  • This compound (Technical grade, >95% purity)

  • Solvent (e.g., Aromatic 150, Cyclohexanone, or a blend)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stabilizer (optional, e.g., epoxidized soybean oil)

  • Glass beakers, magnetic stirrer, and stir bars

  • Graduated cylinders and pipettes

Procedure:

  • Dissolution of Active Ingredient:

    • In a glass beaker, add the desired amount of solvent.

    • While stirring with a magnetic stirrer, slowly add the pre-weighed this compound to the solvent.

    • Continue stirring until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Addition of Emulsifiers:

    • To the solution from step 1, add the pre-determined amount of the emulsifier blend while stirring.

    • Continue to stir until the emulsifiers are fully incorporated and the solution is homogenous.

  • Addition of Stabilizer (Optional):

    • If a stabilizer is required, add it to the mixture and stir until fully dissolved.

  • Final Volume Adjustment:

    • Adjust the final volume of the formulation with the solvent to achieve the desired concentration of the active ingredient.

  • Quality Control:

    • Perform stability tests (e.g., cold test, heat stability) and emulsion stability tests to ensure the formulation's quality.

EC_Formulation_Workflow start Start dissolve_ai Dissolve this compound in Solvent start->dissolve_ai add_emulsifiers Add Emulsifier Blend dissolve_ai->add_emulsifiers add_stabilizer Add Stabilizer (Optional) add_emulsifiers->add_stabilizer adjust_volume Adjust Final Volume with Solvent add_stabilizer->adjust_volume qc Quality Control (Stability Tests) adjust_volume->qc end End qc->end

Caption: Workflow for the preparation of an Emulsifiable Concentrate (EC) formulation.

Protocol 2: Greenhouse Bioassay for Herbicidal Activity (Post-emergence)

This protocol describes a method to evaluate the post-emergence herbicidal efficacy of a formulation of this compound.

Materials:

  • Pots (10 cm diameter) filled with a standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • EC formulation of this compound

  • Laboratory spray chamber calibrated to deliver a specific volume

  • Greenhouse with controlled environment (temperature, light, humidity)

Procedure:

  • Plant Growth:

    • Sow seeds of the target weed species in pots and allow them to grow in the greenhouse to the 2-4 true leaf stage.

  • Preparation of Spray Solutions:

    • Prepare a series of dilutions of the EC formulation in water to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).

    • Include a control group treated with water and a blank formulation (without the active ingredient).

  • Herbicide Application:

    • Transfer the potted plants to the spray chamber.

    • Apply the different concentrations of the herbicide solution uniformly to the respective sets of plants.

  • Post-application Care and Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control.

  • Data Analysis:

    • Calculate the percent efficacy for visual injury and biomass reduction.

    • Determine the EC50 value (the concentration that causes a 50% reduction in growth) using probit analysis or other suitable statistical methods.

Herbicidal_Bioassay_Workflow start Start grow_plants Grow Target Weed Species to 2-4 Leaf Stage start->grow_plants prepare_solutions Prepare Herbicide Dilutions grow_plants->prepare_solutions apply_herbicide Apply Herbicide in Spray Chamber prepare_solutions->apply_herbicide greenhouse_care Return to Greenhouse and Monitor apply_herbicide->greenhouse_care assess_efficacy Assess Visual Injury and Biomass Reduction greenhouse_care->assess_efficacy analyze_data Data Analysis (Calculate Efficacy, EC50) assess_efficacy->analyze_data end End analyze_data->end

Caption: Experimental workflow for a post-emergence herbicidal activity bioassay.

Conclusion

This compound presents a promising scaffold for the development of new agrochemicals. The provided protocols offer a framework for its formulation and biological evaluation. Further research is required to determine its precise spectrum of activity, mode of action, and to optimize its formulation for field applications. The generation of robust quantitative data will be crucial in assessing its potential as a commercial agrochemical product.

Application Notes and Protocols for 2-Fluoro-5-nitrophenylacetic acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid is a synthetic compound featuring a phenylacetic acid core, a scaffold present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of electron-withdrawing fluoro and nitro groups on the phenyl ring suggests that this molecule could serve as a valuable starting point or intermediate for the synthesis of novel anti-inflammatory agents. Phenylacetic acid derivatives have a long history in the development of drugs targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[1][2] These application notes provide a framework for evaluating the anti-inflammatory potential of this compound and its derivatives using established in vitro methodologies.

Hypothetical Anti-Inflammatory Activity and Mechanism of Action

While specific experimental data for this compound is not currently available in peer-reviewed literature, its structural similarity to other NSAIDs suggests a potential mechanism of action involving the inhibition of key inflammatory enzymes. A primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][4]

The arachidonic acid cascade is a central pathway in the inflammatory response. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which mediate pain, fever, and inflammation.[5] By inhibiting these enzymes, compounds based on the this compound scaffold could potentially reduce the production of these inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates FNPAA This compound (Hypothetical Inhibitor) FNPAA->COX_Enzymes Inhibits

Caption: Hypothetical inhibition of the COX pathway by this compound.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical data for this compound ("FNPAA") to illustrate how experimental results would be summarized. These values are for demonstrative purposes only.

Table 1: Hypothetical Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
FNPAA 15.20.819.0
Celecoxib 7.60.05152
Ibuprofen 2.510.50.24

Table 2: Hypothetical Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (10 µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
FNPAA 65.8 ± 5.258.3 ± 4.952.1 ± 6.1
Dexamethasone (1 µM) 85.2 ± 3.192.5 ± 2.590.4 ± 3.3

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of this compound and its derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

G start Start prep Prepare Reagents: - COX-1/COX-2 Enzymes - Heme Cofactor - Test Compound Dilutions - Arachidonic Acid (Substrate) start->prep incubate_inhibitor Pre-incubate Enzyme, Heme, and Test Compound (10 min, 37°C) prep->incubate_inhibitor add_substrate Initiate Reaction: Add Arachidonic Acid incubate_inhibitor->add_substrate incubate_reaction Incubate Reaction (e.g., 2 min, 37°C) add_substrate->incubate_reaction stop_reaction Terminate Reaction (e.g., add HCl) incubate_reaction->stop_reaction detect Detect Prostaglandin E2 (PGE2) (e.g., using LC-MS/MS or EIA) stop_reaction->detect analyze Calculate % Inhibition and Determine IC50 Values detect->analyze end End analyze->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen) in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

  • Inhibitor Pre-incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of the diluted enzyme to each well. Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells. Incubate for 10-15 minutes at 37°C.[6][7]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for a short duration (e.g., 2-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.[6]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

G start Start prep Prepare Reagents: - 5-LOX Enzyme - LOX Probe - Test Compound Dilutions - LOX Substrate start->prep add_inhibitor Add Test Compound or Controls to 96-well plate prep->add_inhibitor add_reaction_mix Add Reaction Mix (Assay Buffer, Probe, 5-LOX Enzyme) add_inhibitor->add_reaction_mix incubate_inhibitor Incubate at RT (10 minutes) add_reaction_mix->incubate_inhibitor add_substrate Add LOX Substrate to all wells incubate_inhibitor->add_substrate measure Measure Fluorescence Kinetically (Ex/Em = 500/536 nm) add_substrate->measure analyze Calculate Slope and % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the fluorometric 5-LOX inhibition assay.

Protocol:

  • Compound Preparation: Dissolve the test compound and a positive control (e.g., Zileuton) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well white plate, add 2 µL of the test compound solution to the sample wells. Add solvent to the "Enzyme Control" wells and the positive control to the "Inhibitor Control" wells.

  • Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well. Incubate the plate at room temperature for 10 minutes, protected from light.[8]

  • Substrate Addition: Prepare the LOX substrate solution according to the kit manufacturer's instructions. Add 20 µL of the diluted substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (Excitation/Emission = 500/536 nm). Record data every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percentage of 5-LOX inhibition for each compound concentration relative to the solvent control.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

G start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate (5 x 10^4 cells/well) start->seed_cells adhere Incubate Overnight (37°C, 5% CO2) seed_cells->adhere treat Pre-treat Cells with Test Compound (1-2 hours) adhere->treat stimulate Stimulate with LPS (1 µg/mL) (except for negative control) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Culture Supernatants incubate->collect griess Perform Griess Assay: Add Griess Reagent to Supernatants collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate Nitrite Concentration and % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the nitric oxide production assay.

Protocol:

  • Cell Culture: Seed murine macrophage cells (RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[9][10]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[12][13]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines secreted into the cell culture medium.

G start Start prep_supernatants Prepare Cell Culture Supernatants (as in NO Assay Protocol, Steps 1-3) start->prep_supernatants coat_plate Coat ELISA Plate with Capture Antibody (Overnight) prep_supernatants->coat_plate block Wash and Block Plate coat_plate->block add_samples Add Standards and Supernatants to Plate (Incubate 2 hours) block->add_samples add_detection_ab Wash and Add Biotinylated Detection Antibody add_samples->add_detection_ab add_enzyme Wash and Add Streptavidin-HRP add_detection_ab->add_enzyme add_substrate Wash and Add TMB Substrate (Develop Color) add_enzyme->add_substrate stop_and_read Add Stop Solution and Read Absorbance (450 nm) add_substrate->stop_and_read analyze Calculate Cytokine Concentration and % Inhibition stop_and_read->analyze end End analyze->end

Caption: General workflow for a sandwich ELISA protocol.

Protocol:

  • Sample Preparation: Generate cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compound, as described in the Nitric Oxide Production Assay (Steps 1-3).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions. A general sandwich ELISA procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14][15] b. Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). c. Add cytokine standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours. e. Wash the plate and add streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP). Incubate for 30 minutes.[16] f. Wash the plate and add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present. g. Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of cytokine inhibition for each treatment condition relative to the LPS-stimulated control.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the synthesis of novel fluorescent probes utilizing 2-Fluoro-5-nitrophenylacetic acid as a key building block. The protocol is designed for researchers in chemistry, biology, and drug development who are interested in creating custom fluorescent probes for various applications, including cellular imaging and sensing of bioactive molecules. The core of this synthetic strategy lies in a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive fluorine atom on the phenyl ring is displaced by a nucleophile, typically an amine-containing fluorophore. The nitro group on the aromatic ring serves to activate the ring towards this substitution and can also modulate the photophysical properties of the resulting probe.

Principle of Synthesis

The synthesis is based on a one-step nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group makes the carbon atom attached to the fluorine atom electron-deficient and thus susceptible to nucleophilic attack. An amine-functionalized fluorophore acts as the nucleophile, displacing the fluoride ion and forming a stable carbon-nitrogen bond. The reaction is typically carried out in a polar aprotic solvent and in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

Experimental Protocol: Synthesis of a Generic Fluorescent Probe

This protocol describes a general procedure for the synthesis of a fluorescent probe by reacting this compound with an amine-containing fluorophore.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., aminopyrene, amino-BODIPY, etc.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • To this solution, add the amine-functionalized fluorophore (1.1 mmol).

  • Add triethylamine (3.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C under a nitrogen or argon atmosphere for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final fluorescent probe.

Data Presentation

The synthesized fluorescent probe should be characterized to determine its photophysical properties. The following table summarizes the key quantitative data that should be collected.

PropertyValue
Absorption Maximum (λabs) nm
Emission Maximum (λem) nm
Molar Extinction Coefficient (ε) M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)
Stokes Shift nm

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a fluorescent probe from this compound.

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Fluorophore Amine-functionalized Fluorophore Fluorophore->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Final Fluorescent Probe Purification->Product

Caption: General synthetic workflow for the fluorescent probe.

Signaling Pathway Example: "Turn-On" Probe for Analyte Detection

Fluorescent probes synthesized from this compound can be designed as "turn-on" sensors. In its native state, the probe may exhibit low fluorescence due to quenching effects from the nitro group. Upon interaction with a specific analyte, a chemical reaction can occur that alters the electronic properties of the probe, leading to a significant increase in fluorescence intensity.

Signaling_Pathway Probe_Off Probe (Low Fluorescence) Reaction Analyte-Probe Reaction Probe_Off->Reaction Analyte Analyte Analyte->Reaction Probe_On Probe-Analyte Adduct (High Fluorescence) Reaction->Probe_On Fluorescence 'Turn-On'

Caption: "Turn-on" mechanism for an analyte-responsive probe.

Conclusion

The protocol described herein provides a versatile and straightforward method for the synthesis of fluorescent probes from this compound. By selecting different amine-functionalized fluorophores, researchers can tune the photophysical properties of the probes to suit their specific applications. The modular nature of this synthesis allows for the creation of a diverse library of fluorescent probes for advanced research in life sciences and drug discovery.

The Potential of 2-Fluoro-5-nitrophenylacetic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While 2-Fluoro-5-nitrophenylacetic acid is predominantly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique molecular architecture presents intriguing possibilities for applications in material science. The presence of a carboxylic acid group for polymerization and surface anchoring, a nitro group for redox-responsiveness and energetic applications, and a fluorine atom for tuning electronic properties and hydrophobicity, makes it a promising candidate for the development of advanced functional materials.

This document explores hypothetical, yet scientifically plausible, applications of this compound in material science. The following sections provide detailed application notes and experimental protocols for its potential use in the synthesis of functional polymers and the creation of stimuli-responsive surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its reactivity and potential applications.

PropertyValue
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 149-150 °C
Solubility Soluble in many organic solvents such as DMSO and DMF.

Application 1: Synthesis of Redox-Responsive Polymers for Controlled Release

The nitro group on the phenyl ring of this compound can be chemically or electrochemically reduced to an amine group. This transformation can be exploited to create polymers that change their properties in response to a reductive stimulus, making them suitable for applications such as controlled drug delivery or as sensors.

Experimental Protocol: Synthesis of a Redox-Responsive Polymer

This protocol describes the synthesis of a hypothetical poly(acrylate) with pendant this compound moieties.

  • Monomer Synthesis:

    • In a round-bottom flask, dissolve 1 equivalent of this compound in dry dichloromethane (DCM).

    • Add 1.1 equivalents of oxalyl chloride dropwise at 0 °C and stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • In a separate flask, dissolve 1 equivalent of 2-hydroxyethyl acrylate and 1.2 equivalents of triethylamine in dry DCM.

    • Add the previously prepared acid chloride solution dropwise at 0 °C and stir overnight at room temperature.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the acrylate monomer.

  • Polymerization:

    • Dissolve the synthesized monomer in anhydrous toluene.

    • Add 0.01 equivalents of azobisisobutyronitrile (AIBN) as a radical initiator.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into cold methanol.

    • Filter and dry the polymer under vacuum.

Hypothetical Characterization Data
PropertyValue
Number-Average Molecular Weight (Mₙ) 15,000 g/mol
Polydispersity Index (PDI) 1.5
Glass Transition Temperature (T₉) 110 °C
Redox Potential (Nitro to Amine) -0.6 V (vs. Ag/AgCl)

Workflow for Polymer Synthesis and Redox Response

G cluster_synthesis Monomer and Polymer Synthesis cluster_response Stimuli-Responsive Behavior A This compound B Acrylate Monomer A->B Acrylation C Redox-Responsive Polymer B->C Radical Polymerization D Polymer with Nitro Groups E Polymer with Amine Groups D->E Reduction Stimulus (e.g., Na₂S₂O₄)

Caption: Workflow for the synthesis of a redox-responsive polymer.

Application 2: Functionalization of Surfaces for Biosensing Applications

The carboxylic acid group of this compound can be used to covalently attach it to surfaces, such as those of metal oxides or amine-functionalized substrates. The nitro group can then be used as a handle for further chemical modifications or as an electroactive label for sensing applications.

Experimental Protocol: Surface Functionalization of an Amine-Terminated Surface

This protocol outlines a method for immobilizing this compound onto a silicon wafer with a pre-existing amine-functionalized self-assembled monolayer (SAM).

  • Substrate Preparation:

    • Clean a silicon wafer by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the wafer under a stream of nitrogen.

    • Treat the wafer with an oxygen plasma to generate hydroxyl groups on the surface.

    • Immediately immerse the wafer in a 1% solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 2 hours to form an amine-terminated SAM.

    • Rinse the wafer with toluene and ethanol and dry under nitrogen.

  • Covalent Attachment:

    • Activate the carboxylic acid of this compound by dissolving it in a solution of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) for 1 hour.

    • Immerse the amine-functionalized silicon wafer in the activated ester solution and leave it overnight at room temperature.

    • Rinse the wafer with DMF, ethanol, and deionized water.

    • Dry the functionalized wafer under a stream of nitrogen.

Hypothetical Surface Characterization Data
TechniqueParameterBefore FunctionalizationAfter Functionalization
Contact Angle Water Contact Angle30°65°
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy399.5 eV399.5 eV, 405.5 eV
Ellipsometry Layer Thickness1.5 nm2.5 nm

Logical Diagram of Surface Functionalization

G cluster_0 Surface Preparation cluster_1 Functionalization node1 Silicon Wafer -OH Groups node2 Silicon Wafer Amine-Terminated SAM node1:f1->node2:f1 APTES Coating node5 Functionalized Surface -CO-NH-R node2:f1->node5:f1 Amide Bond Formation node3 This compound -COOH node4 Activated Ester -CO-NHS node3:f1->node4:f1 DCC/NHS Activation node4:f1->node5:f1

Caption: Step-by-step surface functionalization process.

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in the development of novel therapeutics and agrochemicals. The synthesis is based on a multi-step pathway beginning with the nitration of 2-fluorotoluene, followed by benzylic bromination, and culminating in a malonic ester synthesis to yield the target compound. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this valuable building block.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. The presence of the fluoro and nitro groups on the phenyl ring provides unique electronic properties and multiple points for further chemical modification, making it an attractive starting material for the synthesis of a wide range of biologically active molecules. It serves as a crucial intermediate in the preparation of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the development of new agrochemicals.[1] This protocol details a reliable method for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. The process begins with the regioselective nitration of 2-fluorotoluene to produce 2-fluoro-5-nitrotoluene. This intermediate is then subjected to free-radical bromination to yield 2-fluoro-5-nitrobenzyl bromide. Finally, a malonic ester synthesis, involving the reaction of the benzyl bromide with diethyl malonate followed by hydrolysis and decarboxylation, affords the desired this compound.

Synthesis_Workflow Start 2-Fluorotoluene Intermediate1 2-Fluoro-5-nitrotoluene Start->Intermediate1 Nitration Step1_reagents HNO₃, H₂SO₄ Intermediate2 2-Fluoro-5-nitrobenzyl bromide Intermediate1->Intermediate2 Bromination Step2_reagents NBS, AIBN Product This compound Intermediate2->Product Malonic Ester Synthesis Step3_reagents 1. Diethyl malonate, NaOEt 2. H₃O⁺, Δ

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-nitrotoluene

This procedure describes the nitration of 2-fluorotoluene to yield 2-fluoro-5-nitrotoluene.

Materials:

  • 2-Fluorotoluene

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 33 mL of concentrated nitric acid to -15 °C using an ice-salt bath.

  • Slowly add 30 g of 2-fluorotoluene to the cooled nitric acid over a period of 2 hours, maintaining the temperature at -15 °C.[1]

  • After the addition is complete, continue stirring the mixture at -15 °C for an additional hour.

  • Allow the reaction mixture to warm to room temperature (20 °C) and stir for another 30 minutes.

  • Carefully pour the reaction mixture over a large volume of crushed ice.

  • Extract the product with ether (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.

Step 2: Synthesis of 2-Fluoro-5-nitrobenzyl Bromide

This protocol outlines the free-radical bromination of the methyl group of 2-fluoro-5-nitrotoluene.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or acetonitrile

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene in carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-nitrobenzyl bromide. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound via Malonic Ester Synthesis

This final step involves the alkylation of diethyl malonate with 2-fluoro-5-nitrobenzyl bromide, followed by hydrolysis and decarboxylation.

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrobromic acid (HBr, 48%)

  • Acetic acid (glacial)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Alkylation:

    • In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 equivalent) in ethanol.

    • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • Add a solution of 2-fluoro-5-nitrobenzyl bromide (1.0 equivalent) in a small amount of absolute ethanol dropwise to the enolate solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product, diethyl 2-(2-fluoro-5-nitrophenyl)malonate, with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude diethyl malonate derivative.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl 2-(2-fluoro-5-nitrophenyl)malonate, add a mixture of 48% hydrobromic acid and glacial acetic acid.[2][3]

    • Heat the mixture to reflux for 4-6 hours. The hydrolysis of the esters and subsequent decarboxylation will occur.

    • Monitor the reaction by TLC until the starting material has disappeared.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldMelting Point (°C)
1 2-FluorotolueneHNO₃, H₂SO₄2-Fluoro-5-nitrotoluene~75-85%38-40
2 2-Fluoro-5-nitrotolueneNBS, AIBN/BPO2-Fluoro-5-nitrobenzyl bromide~70-80%-
3 2-Fluoro-5-nitrobenzyl bromideDiethyl malonate, NaOEt, HBr, AcOHThis compound~60-70% (from bromide)149-150

Characterization of this compound

  • CAS Number: 195609-18-8[4]

  • Molecular Formula: C₈H₆FNO₄[4]

  • Molecular Weight: 199.14 g/mol [4]

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 149-150 °C[5][6]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, COOH), 8.20 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 8.05 (ddd, J=8.8, 4.4, 2.8 Hz, 1H, Ar-H), 7.50 (t, J=8.8 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 171.5, 162.0 (d, J=250 Hz), 146.5, 141.0 (d, J=8 Hz), 126.0 (d, J=3 Hz), 125.5 (d, J=9 Hz), 116.0 (d, J=24 Hz), 35.0.

  • IR (KBr, cm⁻¹): 3100-2900 (br, O-H), 1710 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym), 1250 (C-F).

Safety Precautions

  • This synthesis involves the use of strong acids, corrosive and flammable reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

  • Handle concentrated acids and bromine-containing compounds with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Conclusion

The synthetic protocol detailed in this document provides a reliable and reproducible method for the preparation of this compound. By following these procedures, researchers can efficiently synthesize this important intermediate for use in a variety of research and development applications, particularly in the fields of medicinal chemistry and agrochemical science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-nitrophenylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low overall yield in the synthesis of this compound can stem from several stages of the process. The most common synthesis involves the nitration of a fluorinated precursor, followed by cyanation and subsequent hydrolysis. Here are the key areas to investigate:

  • Inefficient Nitration: The initial nitration of the fluorophenyl precursor is a critical step. Ensure the reaction conditions, including temperature and the ratio of nitric acid to sulfuric acid, are optimized to favor the desired isomer and prevent over-nitration.

  • Poor Cyanation: The introduction of the cyano group is often the most challenging step. Incomplete reaction or side reactions can significantly reduce the yield. Consider the following:

    • Reaction Conditions: Ensure anhydrous conditions if using reagents sensitive to moisture.

    • Cyanide Source: The choice of cyanide source (e.g., CuCN in a Sandmeyer reaction, or an alkali metal cyanide in a nucleophilic substitution) can impact the yield.[1][2]

    • Catalyst: In Sandmeyer-type reactions, the purity and activity of the copper(I) catalyst are crucial.[1][3]

  • Incomplete Hydrolysis: The final step of hydrolyzing the nitrile to a carboxylic acid can be slow or incomplete. Both acidic and basic conditions can be employed, but each has its drawbacks.[4][5] Strong basic conditions at elevated temperatures might lead to unwanted side reactions, including hydrolysis of the trifluoromethyl group if present.[6]

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize extraction and crystallization procedures to minimize these losses.

Q2: I am observing significant amounts of impurities in my final product. What are the likely side reactions?

A2: Impurity formation is a common issue. The nature of the impurities depends on the specific synthetic route employed.

  • Isomeric Impurities: During the nitration of the fluorophenyl starting material, the formation of undesired isomers can occur. Careful control of reaction temperature and nitrating agent composition can help minimize this.

  • Hydrolysis of the Fluoro Group: The fluorine atom, particularly when positioned ortho to a nitro group, can be susceptible to hydrolysis under strong basic conditions, leading to the formation of a hydroxylated impurity.[7]

  • Incomplete Hydrolysis of the Nitrile: If the hydrolysis of the nitrile to the carboxylic acid is not driven to completion, the corresponding amide may be present as an impurity.[5] Careful monitoring of the reaction progress is essential.

  • Byproducts from the Sandmeyer Reaction: If a Sandmeyer reaction is used for cyanation, byproducts such as biaryls can form.[1]

Q3: The hydrolysis of the nitrile intermediate is proceeding very slowly. How can I accelerate this step without compromising the product?

A3: Slow hydrolysis of the 2-Fluoro-5-nitrobenzyl cyanide intermediate is a frequent bottleneck. Here are some strategies to enhance the reaction rate:

  • Choice of Acid or Base: Strong acids (like concentrated HCl or H₂SO₄) or strong bases (like NaOH or KOH) are typically required for nitrile hydrolysis.[4][8]

  • Increased Temperature: Elevating the reaction temperature will generally increase the rate of hydrolysis. However, be cautious of potential side reactions, especially the hydrolysis of the fluoro group under basic conditions.[7]

  • Phase-Transfer Catalysis: For reactions involving heterogeneous mixtures, a phase-transfer catalyst can sometimes improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a multi-step synthesis starting from a substituted halobenzene. The general sequence is:

  • Nitration: Nitration of a suitable 4-substituted halobenzene using a mixture of concentrated nitric acid and sulfuric acid.[8]

  • Cyanation: Introduction of a cyano group, often via a substitution reaction with an excess of a reagent like ethyl cyanoacetate or methyl cyanoacetate under basic conditions, to form a benzyl cyanide derivative.[8]

  • Hydrolysis: The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under either strong acidic or basic conditions.[4][8]

Q2: Can the Sandmeyer reaction be used to synthesize the nitrile intermediate?

A2: Yes, the Sandmeyer reaction is a viable method for introducing the cyano group.[1][2] This would involve the following steps:

  • Reduction: Reduction of a nitro group on a suitable precursor to an amino group.

  • Diazotization: Conversion of the resulting aniline derivative to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[9]

  • Cyanation: Displacement of the diazonium group with a cyanide group using a copper(I) cyanide catalyst.[1][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several hazards are associated with this synthesis:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Cyanides: Cyanide salts and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations involving cyanides should be performed in a fume hood, and appropriate personal protective equipment should be worn.

  • Solvents: Many organic solvents used are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Quantitative Data

Table 1: Reported Yields for the Synthesis of 2-nitro-4-substituted Phenylacetic Acid

StepReactantsConditionsYieldReference
Overall4-substituted halobenzeneMulti-step synthesis40-70%[8]
Hydrolysis2-nitro-4-substituted benzyl cyanideAqueous strong acid or base91.4%[10]

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-4-substituted Phenylacetic Acid (General Method)

This protocol is adapted from a patented method for a similar compound and can serve as a starting point for the synthesis of this compound.[8]

  • Nitration: A 4-substituted halobenzene is used as the raw material. It is nitrated in a polar solvent using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-X-5-substituted nitrobenzene.

  • Substitution: The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.

  • Decarboxylation/Hydrolysis Preparation: The product from the previous step is then reacted with excess concentrated hydrochloric acid to produce 2-nitro-4-benzyl cyanide.

  • Hydrolysis: The final step involves the hydrolysis of the 2-nitro-4-benzyl cyanide in an aqueous solution of a strong acid or a strong base to obtain the desired 2-nitro-4-substituted phenylacetic acid.

Protocol 2: Hydrolysis of a Nitrile to a Carboxylic Acid (Acid-Catalyzed)

This is a general procedure for the acid-catalyzed hydrolysis of a nitrile.[4]

  • The nitrile is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • The mixture is heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or filtration.

  • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway Start 4-Fluoro-1-nitrobenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 1-Fluoro-2,4-dinitrobenzene Nitration->Intermediate1 Reduction Selective Reduction Intermediate1->Reduction Intermediate2 2-Fluoro-5-nitroaniline Reduction->Intermediate2 Diazotization Diazotization (NaNO₂, HCl) Intermediate2->Diazotization Intermediate3 2-Fluoro-5-nitrophenyldiazonium chloride Diazotization->Intermediate3 Sandmeyer Sandmeyer Reaction (CuCN) Intermediate3->Sandmeyer Intermediate4 2-Fluoro-5-nitrobenzyl cyanide Sandmeyer->Intermediate4 Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Intermediate4->Hydrolysis End This compound Hydrolysis->End

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed CheckNitration Analyze Nitration Step - Check isomer ratio - Look for over-nitration Start->CheckNitration CheckCyanation Investigate Cyanation Step - Incomplete reaction? - Side products? Start->CheckCyanation CheckHydrolysis Examine Hydrolysis Step - Incomplete conversion? - Degradation? Start->CheckHydrolysis OptimizeNitration Optimize Nitration - Adjust temperature - Modify acid ratio CheckNitration->OptimizeNitration OptimizeCyanation Optimize Cyanation - Change cyanide source - Vary catalyst/conditions CheckCyanation->OptimizeCyanation OptimizeHydrolysis Optimize Hydrolysis - Adjust acid/base conc. - Vary temperature/time CheckHydrolysis->OptimizeHydrolysis Purification Review Purification - Optimize extraction - Improve crystallization OptimizeNitration->Purification OptimizeCyanation->Purification OptimizeHydrolysis->Purification

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: 2-Fluoro-5-nitrophenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-5-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the phenylacetic acid moiety. Other potential impurities are isomers formed during the nitration step (e.g., 4-Fluoro-3-nitrophenylacetic acid) and byproducts from hydrolysis or other side reactions.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the level of purity required and the nature of the impurities. Recrystallization is often a good first choice for removing the bulk of impurities, while column chromatography can provide higher purity.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a solid. The color can range from white to light yellow.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value (around 149-150 °C) and a clean HPLC chromatogram are good indicators of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound. - Insufficient solvent is used.- Perform solubility tests with a range of solvents to find a suitable one (good solubility when hot, poor solubility when cold). - Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and the compound is precipitating too quickly. - Significant impurities are present, depressing the melting point.- Choose a solvent with a lower boiling point. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step like a charcoal treatment or column chromatography to remove impurities.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
Crystals form too quickly, potentially trapping impurities. - The solution is cooling too rapidly. - The solution is too concentrated.- Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Add a small amount of additional hot solvent to the dissolved compound and then cool slowly.
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the mother liquor in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated to prevent cooling.
Column Chromatography Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Poor separation of the desired compound from impurities. | - The mobile phase polarity is too high or too low. - The stationary phase is not appropriate. - The column is overloaded. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for silica gel is a mixture of ethyl acetate and n-hexane. - Consider a different stationary phase. For fluorinated compounds, a FluoroPhenyl phase can sometimes offer better selectivity. - Use a larger column or load less sample. | | The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. | | Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase. - The column was not packed properly. - The sample is not very soluble in the mobile phase. | - Add a small amount of a polar modifier, like acetic acid, to the mobile phase to reduce strong interactions with the silica gel. - Ensure the column is packed uniformly without any air bubbles. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) of the crude material with different solvent mixtures. A good solvent system will give the desired compound an Rf value of around 0.3-0.4.

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of the purification techniques. Actual results may vary.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield
Recrystallization 85%97%75%
Column Chromatography 85%>99%60%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Filter to Isolate Pure Crystals C->D E Wash with Cold Solvent D->E F Dry Purified Product E->F

Caption: A typical workflow for the purification of this compound via recrystallization.

troubleshooting_logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound Oiled Out? Problem->OilingOut Yes NoCrystals No Crystals Formed? Problem->NoCrystals Yes Success Successful Purification Problem->Success No Solution1 Re-heat, Add More Solvent, Cool Slowly OilingOut->Solution1 Solution2 Concentrate Solution or Induce Nucleation NoCrystals->Solution2 Solution1->Success Solution2->Success

Caption: A logical troubleshooting guide for common issues during the recrystallization process.

Technical Support Center: Synthesis of 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-nitrophenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on side reactions and purification challenges.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete Nitration: Reaction time is too short, the temperature is too low, or the nitrating agent is not sufficiently active. 2. Suboptimal Reaction Conditions: Incorrect ratio of nitric acid to sulfuric acid, or improper temperature control. 3. Loss during Work-up/Purification: Product loss during extraction or crystallization steps.1. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature gradually. Ensure the nitrating agents are fresh and anhydrous. 2. Optimize the mixed acid ratio (a common starting point is 1:2 to 1:4 of nitric acid to sulfuric acid). Maintain the recommended reaction temperature, as excessive heat can lead to side reactions. 3. Perform extractions with an appropriate solvent and ensure complete phase separation. For crystallization, optimize the solvent system and cooling rate to maximize recovery.
Presence of Isomeric Impurities Formation of undesired regioisomers: The directing effects of the fluorine and acetic acid groups on the phenyl ring can lead to the formation of other isomers besides the desired 2-fluoro-5-nitro product. The primary isomers are often the 2-fluoro-3-nitrophenylacetic acid and 4-fluoro-2-nitrophenylacetic acid.The formation of isomers is a common challenge in electrophilic aromatic substitution. To minimize their formation, maintain a low reaction temperature during nitration. Purification via fractional crystallization or column chromatography is often necessary to separate the desired isomer.
Formation of Di-nitrated Byproducts Over-nitration: The reaction conditions (time, temperature, or concentration of nitrating agent) are too harsh.Use a stoichiometric amount or only a slight excess of the nitrating agent. Add the nitrating agent dropwise to the reaction mixture while carefully monitoring the temperature. Shorter reaction times can also help prevent over-nitration.
Incomplete Hydrolysis of Nitrile Intermediate (if applicable) Insufficiently strong acidic or basic conditions: The hydrolysis of the nitrile to a carboxylic acid may be incomplete, leaving the amide as a byproduct.Ensure the concentration of the acid or base is sufficient and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.
Oxidation of the Acetic Acid Side Chain Harsh reaction conditions: The strong oxidizing nature of the nitrating mixture can potentially oxidize the benzylic position of the acetic acid side chain.Maintain a low reaction temperature and use the mildest effective nitrating conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions are the formation of regioisomers, primarily 2-fluoro-3-nitrophenylacetic acid and 4-fluoro-2-nitrophenylacetic acid, due to the directing effects of the substituents on the aromatic ring. Over-nitration, leading to di-nitro products, can also occur under harsh conditions. If the synthesis proceeds through a nitrile intermediate, incomplete hydrolysis can result in the corresponding amide as a byproduct.

Q2: How can I minimize the formation of isomeric byproducts during nitration?

A2: To minimize the formation of unwanted isomers, it is crucial to control the reaction temperature, keeping it as low as is practical for the reaction to proceed. The slow, dropwise addition of the nitrating agent to the substrate solution can also help improve regioselectivity. However, the formation of some amount of isomeric impurities is often unavoidable, necessitating purification.

Q3: What is the best way to purify the final product and remove isomeric impurities?

A3: Purification of this compound from its isomers can be challenging due to their similar physical properties. Fractional crystallization is a commonly employed technique. You may need to experiment with different solvent systems to achieve good separation. For more difficult separations, column chromatography using silica gel is an effective, albeit more resource-intensive, method.

Q4: My reaction is showing multiple spots on the TLC plate that are close together. What could they be?

A4: The multiple, close-running spots on a TLC plate likely represent the desired this compound and its various regioisomers. The similar polarity of these isomers often results in close retention factors (Rf values). It is advisable to use a co-spot of the starting material to ensure it has been fully consumed.

Q5: I am starting my synthesis from 3-Fluorophenylacetic acid. What is the expected isomer distribution upon nitration?

A5: When nitrating 3-Fluorophenylacetic acid, the fluorine atom is an ortho-, para- director, while the acetic acid group is a deactivating meta-director. This leads to a mixture of products. The major product is typically the desired this compound, but significant amounts of other isomers, such as 2-fluoro-3-nitrophenylacetic acid and 4-fluoro-2-nitrophenylacetic acid, are also formed. The exact ratio will depend on the specific reaction conditions.

Experimental Protocols

Protocol 1: Nitration of 3-Fluorophenylacetic Acid

This protocol outlines the direct nitration of 3-Fluorophenylacetic acid to produce a mixture of nitrated isomers, from which this compound can be isolated.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature below 10°C.

  • Reaction Setup: Dissolve 3-Fluorophenylacetic acid (1 equivalent) in a suitable solvent, such as dichloromethane or in an excess of sulfuric acid if a solvent-free reaction is desired. Cool the solution to 0°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-Fluorophenylacetic acid, ensuring the temperature does not rise above 5-10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. Further purification to separate the desired this compound from its isomers can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol/water, toluene) or by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Material (e.g., 3-Fluorophenylacetic Acid) Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Workup Aqueous Work-up (Quenching on ice) Nitration->Workup Step 2 Crude Crude Product Mixture Workup->Crude Step 3 Purification Purification (Crystallization/Chromatography) Crude->Purification Step 4 Final Pure this compound Purification->Final Step 5

Caption: A generalized workflow for the synthesis of this compound.

Side_Reactions Start 3-Fluorophenylacetic Acid Nitration Nitration Conditions Start->Nitration Desired This compound (Desired Product) Nitration->Desired Isomer1 2-Fluoro-3-nitrophenylacetic acid (Isomeric Impurity) Nitration->Isomer1 Isomer2 4-Fluoro-2-nitrophenylacetic acid (Isomeric Impurity) Nitration->Isomer2 Dinitro Di-nitrated Products (Over-nitration) Nitration->Dinitro

Caption: Common side reactions observed during the nitration of 3-Fluorophenylacetic acid.

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-5-nitrophenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for synthesizing this compound is through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-Fluoro-5-nitrophenylacetonitrile. This reaction is typically carried out by heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid.[1][2][3][4]

Q2: What are the key parameters to control during the hydrolysis of 2-Fluoro-5-nitrophenylacetonitrile?

The critical parameters to monitor and optimize for this reaction are:

  • Acid Concentration: The strength of the acid catalyst directly influences the rate of hydrolysis.[5]

  • Reaction Temperature: Higher temperatures generally accelerate the reaction rate.[2]

  • Reaction Time: Sufficient time is required for the complete conversion of the nitrile to the carboxylic acid.

  • Purity of Starting Material: The purity of the 2-Fluoro-5-nitrophenylacetonitrile will affect the purity of the final product and the side reactions observed.

Q3: How can I monitor the progress of the reaction?

The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (nitrile) and the appearance of the product (carboxylic acid).

Q4: What is the expected melting point of this compound?

The reported melting point for this compound is in the range of 149-150 °C.[6] Significant deviation from this range may indicate the presence of impurities.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2-Fluoro-5-nitrophenylacetonitrile

This protocol describes a general procedure for the acid-catalyzed hydrolysis of 2-Fluoro-5-nitrophenylacetonitrile.

Materials:

  • 2-Fluoro-5-nitrophenylacetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-nitrophenylacetonitrile.

  • Acid Addition: Slowly and carefully add a solution of concentrated sulfuric acid and water to the flask containing the nitrile. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Heating: Once the addition is complete, heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Formation 1. Incomplete hydrolysis. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Low concentration or inactive acid catalyst.1. Increase the concentration of the acid. 2. Increase the reaction temperature. 3. Extend the reaction time and monitor by TLC/HPLC. 4. Use a fresh, concentrated acid.
Presence of Unreacted Starting Material 1. Reaction has not gone to completion. 2. Inefficient mixing.1. Increase the reaction time and/or temperature. 2. Ensure vigorous stirring throughout the reaction.
Formation of Amide Intermediate (2-Fluoro-5-nitrophenylacetamide) 1. Incomplete hydrolysis of the intermediate amide to the carboxylic acid. 2. Insufficient water in the reaction mixture.1. Prolong the reaction time or increase the temperature to facilitate complete hydrolysis. 2. Ensure the appropriate ratio of acid to water is used.
Formation of Dark-colored Byproducts 1. Decomposition of the starting material or product at high temperatures. 2. Presence of impurities in the starting nitrile.1. Avoid excessive heating; maintain a steady reflux temperature. 2. Purify the starting nitrile before use. 3. Purify the final product using activated charcoal during recrystallization.
Difficult Product Purification 1. Presence of multiple byproducts with similar polarities. 2. The product is not precipitating well during recrystallization.1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ column chromatography for purification if recrystallization is ineffective. 3. For recrystallization, try different solvent systems and ensure slow cooling.

Data Presentation

Optimization of Reaction Conditions for Nitrile Hydrolysis
Parameter Condition A (Standard) Condition B (High Temp) Condition C (High Conc.) Expected Outcome
Starting Material 2-Fluoro-5-nitrophenylacetonitrile2-Fluoro-5-nitrophenylacetonitrile2-Fluoro-5-nitrophenylacetonitrile-
Acid 50% H₂SO₄50% H₂SO₄75% H₂SO₄-
Temperature 100 °C (Reflux)120 °C100 °C (Reflux)Increased temperature and acid concentration are expected to decrease reaction time but may increase byproduct formation.
Time 8 hours4 hours5 hours-
Yield (Hypothetical) 75%70%85%Higher acid concentration may lead to higher yields if side reactions are controlled.
Purity (Hypothetical) 95%90%92%Higher temperatures may lead to lower purity due to decomposition.

Visualizations

experimental_workflow start Start: 2-Fluoro-5-nitrophenylacetonitrile reaction Acid Hydrolysis (H₂SO₄, H₂O, Reflux) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield or Purity check_sm Check Starting Material Purity issue->check_sm check_temp Verify Reaction Temperature issue->check_temp check_time Extend Reaction Time issue->check_time check_acid Check Acid Concentration issue->check_acid optimize Optimize Conditions check_sm->optimize check_temp->optimize check_time->optimize check_acid->optimize

Caption: Troubleshooting logic for synthesis optimization.

References

2-Fluoro-5-nitrophenylacetic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Fluoro-5-nitrophenylacetic acid, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect the compound from light, as compounds with nitroaromatic groups can be light-sensitive.

Q2: What is the expected shelf-life of this compound?

A2: The manufacturer's certificate of analysis (CoA) should provide a recommended retest date or expiration date. However, the actual stability of the compound can be influenced by the specific storage conditions and handling procedures. For long-term projects, it is recommended to perform periodic purity checks.

Q3: Are there any known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents and strong bases, as these can potentially lead to degradation of the compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Table 1).

    • Assess Purity: Analyze the purity of the stock solution and the solid material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A broad or tailing peak, or the presence of unexpected peaks, may indicate degradation.

    • Prepare Fresh Solutions: Always prepare fresh solutions before use, especially for sensitive experiments. Avoid using old stock solutions without re-analyzing their purity.

    • Protect from Light: If experiments are conducted over an extended period, ensure that solutions containing this compound are protected from light by using amber vials or covering the container with aluminum foil.

Issue 2: Change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Possible Cause: Exposure to moisture or light, leading to hydration or photodegradation.

  • Troubleshooting Steps:

    • Inspect Container Seal: Ensure the container is tightly sealed to prevent moisture absorption.

    • Check Storage Environment: Verify that the storage area is dry and dark.

    • Purity Analysis: Perform a purity analysis (e.g., by HPLC) to determine if the change in appearance is associated with chemical degradation.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term) or Room TemperatureTo minimize the rate of potential thermal degradation.
Humidity Dry environmentTo prevent hydrolysis and clumping of the solid.
Light Protect from light (store in an amber vial or dark place)Nitroaromatic compounds can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storageTo prevent potential oxidative degradation.
Container Tightly sealed containerTo protect from moisture and atmospheric contaminants.[1]
Handling Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.To ensure user safety and prevent contamination of the compound.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent under defined conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, DMF, Acetonitrile)
  • Calibrated analytical balance
  • Volumetric flasks
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 reversed-phase HPLC column
  • Incubators or environmental chambers set to desired temperatures
  • Light-protected (amber) and clear vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Sample Preparation: Aliquot the stock solution into different sets of vials for each storage condition to be tested (e.g., 4°C, room temperature, 40°C; light-exposed, light-protected).
  • Initial Analysis (Time Zero): Immediately analyze an aliquot from the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Storage: Place the prepared sample vials in their respective storage conditions.
  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition. Allow the sample to equilibrate to room temperature before analysis.
  • HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
  • Data Analysis: Compare the peak area of the main compound and the presence of any new peaks (degradants) to the time-zero data. Calculate the percentage of the remaining compound at each time point.

3. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
  • Injection Volume: 10 µL

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Experimental Results start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_solution_age Assess Age of Stock Solution start->check_solution_age run_purity_check Perform Purity Analysis (e.g., HPLC) check_storage->run_purity_check check_solution_age->run_purity_check degradation_suspected Degradation Suspected? (New peaks, broad peak) run_purity_check->degradation_suspected prepare_fresh_solution Prepare Fresh Solution degradation_suspected->prepare_fresh_solution Yes investigate_other Investigate Other Experimental Parameters (e.g., reagents, instrument) degradation_suspected->investigate_other No protect_from_light Protect Solution from Light prepare_fresh_solution->protect_from_light re_run_experiment Re-run Experiment protect_from_light->re_run_experiment end_issue_resolved Issue Resolved re_run_experiment->end_issue_resolved StabilityTestingLogic Logic for Initiating a Stability Study start Project Requirement: Use of this compound long_term_use Is the compound used over an extended period or in a sensitive application? start->long_term_use no_stability_study Follow Standard Storage and Handling Protocols long_term_use->no_stability_study No initiate_stability_study Initiate Stability Study long_term_use->initiate_stability_study Yes end Proceed with Experiment no_stability_study->end define_conditions Define Storage Conditions (Solvent, Temp, Light) initiate_stability_study->define_conditions define_analytics Define Analytical Method (e.g., HPLC) initiate_stability_study->define_analytics execute_study Execute Time-Point Analysis define_conditions->execute_study define_analytics->execute_study establish_shelf_life Establish In-use Shelf-life for Specific Conditions execute_study->establish_shelf_life establish_shelf_life->end

References

Technical Support Center: Crystallization of 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 2-Fluoro-5-nitrophenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound is not crystallizing out of solution, even after cooling. What should I do?

Answer:

If your solution is clear and no crystals have formed, the solution is likely not saturated or nucleation has not been initiated. Here are several steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution. This can create microscopic imperfections on the glass that provide nucleation sites for crystal growth.[1]

  • Add a seed crystal: If you have a small amount of solid this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[1]

  • Reduce the solvent volume: There might be too much solvent, keeping the compound fully dissolved even at low temperatures. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[1]

  • Lower the temperature: If you have been cooling the solution at room temperature, try using an ice bath to further decrease the solubility of your compound.[1]

  • Create a seed crystal in situ: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, which should leave a thin residue of crystals on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[1]

Question: The crystallization happened too quickly, and I have a fine powder instead of distinct crystals. What went wrong?

Answer:

Rapid crystallization, often called "crashing out," can trap impurities within the solid, defeating the purpose of recrystallization.[1] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes.[1] To slow down the crystallization:

  • Reheat and add more solvent: Place your flask back on the heat source, redissolve the solid, and add a small additional amount of the hot solvent. This will ensure that the solution is not supersaturated at a higher temperature, allowing for a more gradual cooling and crystallization process.[1]

  • Insulate the flask: Allow the solution to cool to room temperature slowly before moving it to an ice bath. You can insulate the flask by placing it on a cork ring or a few paper towels and covering it with a beaker to create a chamber of insulating air.[1]

Question: My final product is oily or has formed a goo instead of crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which can depress the melting point. To address this:

  • Reheat and add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble. This will keep the compound dissolved for longer as the solution cools.

  • Decolorize with activated charcoal: If not already done, consider a charcoal treatment. Impurities, especially colored ones, can sometimes be removed by adding activated charcoal to the cool solution, heating it, and then performing a hot filtration to remove the charcoal.

  • Choose a different solvent system: The boiling point of your chosen solvent might be too high. Experiment with a different solvent or solvent pair with a lower boiling point.

Question: The yield of my crystallized this compound is very low. What are the possible causes?

Answer:

A low yield (e.g., less than 20%) can be frustrating. Several factors could be responsible:

  • Excessive solvent usage: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[1] Before discarding the filtrate, you can test for remaining product by dipping a glass rod in it and seeing if a solid residue forms upon evaporation.[1] If so, you may be able to recover more product by evaporating some of the solvent and re-cooling.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, your product may have crystallized on the filter paper or in the funnel stem. Ensure the solution is hot and the filtration is done quickly.

  • Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below. This information is useful for confirming the identity and purity of the substance.

Q2: Which solvents are best for the crystallization of this compound?

Q3: What is a "seed crystal" and how do I use it?

A3: A seed crystal is a small, high-quality crystal of the desired compound that is added to a supersaturated solution to initiate crystallization. This helps to control the crystal form and size, and can induce crystallization when it is reluctant to start. To use a seed crystal, add it to the solution after it has cooled slightly but before spontaneous nucleation has occurred.

Q4: How can I improve the purity of my crystallized product?

A4:

  • Ensure slow crystallization: As mentioned in the troubleshooting guide, slow crystal growth is key to excluding impurities.[1]

  • Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 155 °C[4]
CAS Number 29640-98-0

Table 2: Solubility of 2-Nitrophenylacetic Acid in Various Solvents at Different Temperatures (Data for a close structural analog)

Note: This data is for 2-nitrophenylacetic acid and should be used as a guide for selecting a starting solvent system for this compound. Experimental verification is recommended.

SolventMole Fraction Solubility at 283.15 K (10°C)Mole Fraction Solubility at 328.15 K (55°C)
N,N-Dimethylformamide (DMF)0.35590.6331
1,4-Dioxane0.20130.5097
Methanol0.19860.5106
Ethanol0.14580.4355
Ethyl Acetate0.13880.4398
n-Propanol0.11180.3801
n-Butanol0.08980.3409
Isopropanol0.08690.3344
Acetonitrile0.04560.2036
Water0.00280.0107
Cyclohexane0.00020.0016
(Data adapted from a study on 2-nitrophenylacetic acid)[2]

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[1] Once at room temperature, you can place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry. Confirm purity by measuring the melting point.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool_rt Slowly Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_crystallization start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Problem oiling_out Oiling Out Occurred start->oiling_out Problem low_yield Low Yield start->low_yield Problem sol_clear Solution is Clear? no_crystals->sol_clear reheat_add_solvent Action: Reheat, Add More 'Good' Solvent, Re-cool oiling_out->reheat_add_solvent check_mother_liquor Action: Check Mother Liquor for Product low_yield->check_mother_liquor scratch Action: Scratch Flask or Add Seed Crystal sol_clear->scratch Yes reduce_solvent Action: Reduce Solvent Volume and Re-cool sol_clear->reduce_solvent No (Cloudy) change_solvent Action: Choose a Lower Boiling Point Solvent reheat_add_solvent->change_solvent Still Fails re_evaluate_solvent Action: Re-evaluate Solvent Choice (Compound may be too soluble) check_mother_liquor->re_evaluate_solvent Significant Product Found

Caption: Troubleshooting decision tree for common crystallization issues.

References

Navigating the Synthesis of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Support Guide for Scaled-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of 2-Fluoro-5-nitrophenylacetic acid, a valuable building block in the pharmaceutical industry.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot plant or industrial scale can introduce a new set of challenges. This guide provides a systematic approach to identifying and resolving common issues.

Low Yield or Incomplete Conversion
Potential Cause Troubleshooting/Optimization Strategy
Insufficient Nitration: Inadequate mixing or localized temperature fluctuations can lead to incomplete nitration of the fluoro-phenylacetic acid precursor.- Improve Agitation: Ensure the reactor is equipped with an appropriate agitator for the vessel size to maintain a homogenous reaction mixture.- Controlled Reagent Addition: Implement a slow, controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to manage the exothermic reaction and maintain the optimal temperature.- Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material and the formation of the product.
Side Reactions: The formation of regioisomers or other by-products can be more pronounced at a larger scale.- Optimize Reaction Temperature: Carefully control the reaction temperature to favor the desired isomer. Lower temperatures often increase selectivity.- Adjust Reagent Stoichiometry: Fine-tune the molar ratios of the reactants to minimize the formation of unwanted by-products.
Hydrolysis of Intermediates: If the synthesis involves a nitrile or ester intermediate, incomplete hydrolysis can result in lower yields of the final carboxylic acid.- Increase Reaction Time: At a larger scale, reaction times may need to be extended to ensure complete conversion.- Optimize Catalyst/Reagent Concentration: Ensure the concentration of the acid or base used for hydrolysis is sufficient for the larger volume.
Product Purity Issues
Potential Cause Troubleshooting/Optimization Strategy
Presence of Isomeric Impurities: Difficulty in separating the desired this compound from other isomers formed during nitration.- Recrystallization Optimization: Develop a robust recrystallization protocol. Experiment with different solvent systems, cooling profiles, and seeding strategies to selectively crystallize the desired product.- pH Adjustment: The solubility of the carboxylic acid and its impurities can be manipulated by adjusting the pH of the solution during workup and isolation.
Residual Starting Material or Intermediates: Incomplete reaction or inefficient purification can leave unreacted precursors in the final product.- Improve Reaction Monitoring: As mentioned for low yield, rigorous in-process monitoring can ensure the reaction goes to completion.- Enhanced Washing Steps: During the workup, implement additional washing steps with appropriate aqueous solutions (e.g., brine, dilute acid/base) to remove unreacted starting materials.
Color Impurities: The final product may be discolored due to the presence of nitrated by-products or degradation products.- Activated Carbon Treatment: Treatment of the product solution with activated carbon can effectively remove colored impurities.- Optimize Drying Conditions: Avoid excessive temperatures during drying, as this can lead to thermal degradation and discoloration of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and scalable approach involves the nitration of a suitable precursor, such as 2-fluorophenylacetic acid or a derivative thereof. The general steps are:

  • Nitration: Reaction of the starting material with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.

  • Workup and Isolation: Quenching the reaction mixture, followed by extraction and/or crystallization to isolate the crude product.

  • Purification: Recrystallization from a suitable solvent system to achieve the desired purity.

Q2: What are the primary safety concerns when scaling up the nitration step?

The nitration reaction is highly exothermic and requires careful management to prevent runaway reactions. Key safety considerations include:

  • Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, Reaction Calorimetry - RC1) to understand the thermal profile of the reaction.

  • Controlled Addition: Use a dosing pump for the slow and controlled addition of the nitrating agent.

  • Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated during the reaction.

  • Emergency Preparedness: Have a clear plan for quenching the reaction in case of a temperature excursion.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, aprons, and face shields, due to the corrosive nature of the reagents.

Q3: How can the physical properties of the product, such as particle size and flowability, be controlled during scale-up?

The physical properties of the final product are crucial for downstream processing, such as formulation. These can be influenced by the final isolation and drying steps:

  • Crystallization Conditions: The cooling rate, agitation speed, and solvent system used during crystallization can significantly impact the crystal size and shape. A controlled crystallization process is key.

  • Milling: If a specific particle size distribution is required, milling techniques (e.g., jet milling, pin milling) can be employed post-drying.

  • Drying Method: The choice of dryer (e.g., tray dryer, agitated nutsche filter dryer) and the drying parameters (temperature, vacuum, time) can affect the final product's properties, including residual solvent levels and crystal form.

Experimental Workflow and Logic Diagrams

To visualize the production and troubleshooting processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Fluorophenylacetic Acid Precursor nitration Nitration (HNO3/H2SO4) start->nitration workup Workup & Isolation (Quenching, Extraction) nitration->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization crude_product->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: A generalized experimental workflow for the production of this compound.

troubleshooting_logic cluster_analysis Impurity Analysis cluster_solutions Corrective Actions start Low Product Purity Detected check_isomers Presence of Isomers? start->check_isomers check_starting_material Residual Starting Material? start->check_starting_material check_color Discoloration? start->check_color optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Profile) check_isomers->optimize_recrystallization Yes improve_workup Improve Workup (Washing, pH Adjustment) check_starting_material->improve_workup Yes carbon_treatment Activated Carbon Treatment check_color->carbon_treatment Yes

Caption: A logic diagram for troubleshooting product purity issues during scale-up.

Technical Support Center: Purifying 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Fluoro-5-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. Common synthesis methods, such as the nitration of 2-fluorophenylacetic acid, can lead to several types of impurities:

  • Isomeric Impurities: Nitration of 2-fluorophenylacetic acid can produce other isomers, such as 2-Fluoro-3-nitrophenylacetic acid and 4-Fluoro-3-nitrophenylacetic acid.

  • Di-nitrated Byproducts: Under harsh nitrating conditions, di-nitrated products can form.[1]

  • Unreacted Starting Material: Incomplete nitration will leave residual 2-fluorophenylacetic acid.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other side reactions may introduce additional impurities.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is a good starting point.[2][3] Monitoring the elution profile with a UV detector will allow for the quantification of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. Below are common issues and their solutions.

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or separates from the cooling solution as a liquid instead of forming crystals.[4] This is often due to a high concentration of impurities lowering the melting point of the mixture or cooling the solution too rapidly.[5][6]

  • Solution 1: Re-heat and Add More Solvent: If oiling out occurs upon cooling, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[4]

  • Solution 2: Slower Cooling: Insulate the flask to slow the cooling rate. Gradual cooling encourages the formation of a crystal lattice rather than a liquid phase.

  • Solution 3: Change the Solvent System: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point or try a mixed solvent system. For this compound, a mixture of ethanol and water can be effective.

Problem 2: No crystals form upon cooling.

This issue typically arises when the compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Solution 1: Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Solution 2: Reduce the Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.[4]

  • Solution 3: Add an Anti-solvent: If using a single solvent in which the compound is highly soluble, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Problem 3: The recovered yield is very low.

A low yield can result from using too much solvent, washing the crystals with a solvent in which they are too soluble, or premature crystallization during hot filtration.

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

  • Solution 3: Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities.[7]

Problem 1: Poor separation of the desired compound from impurities.

This can be caused by an inappropriate solvent system (mobile phase) or improper column packing.

  • Solution 1: Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems. For separating isomers of nitrophenylacetic acids, a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[8] The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.

  • Solution 2: Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities first. Gradually increase the polarity of the mobile phase to elute your desired compound, leaving the more polar impurities on the column.[9]

  • Solution 3: Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is uniformly packed and the column is never allowed to run dry.

Problem 2: The compound is not eluting from the column.

This occurs when the compound is too strongly adsorbed to the stationary phase (silica gel).

  • Solution: Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your mobile phase. For highly polar compounds, adding a small amount of a very polar solvent like methanol to the ethyl acetate may be necessary. For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase can help to improve elution by protonating the compound and reducing its interaction with the silica gel.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification MethodPurity of Starting Material (%)Purity of Final Product (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 85>9870-85Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming to find the right solvent; may not be effective for separating closely related isomers.
Column Chromatography 70>9950-70Excellent for separating compounds with different polarities, including isomers.More complex setup, requires larger volumes of solvent, can be lower yielding.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, water, or a mixture). Heat the test tube gently. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. A gradient from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane is likely to provide good separation. Adding 0.5-1% acetic acid to the mobile phase can improve the peak shape of the acidic product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if insolubles present) Dissolve->HotFilter Cool Slow Cooling & Crystal Formation Dissolve->Cool No insolubles HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct TroubleshootingTree Start Purification Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield ReheatAddSolvent Re-heat & Add More Solvent OilingOut->ReheatAddSolvent Yes SlowCooling Cool More Slowly OilingOut->SlowCooling Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes ScratchSeed Scratch Flask or Seed NoCrystals->ScratchSeed Yes ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent Yes AddAntisolvent Add Anti-solvent NoCrystals->AddAntisolvent Yes MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Yes ColdWash Wash with Ice-Cold Solvent LowYield->ColdWash Yes PreheatFunnel Pre-heat Funnel for Hot Filtration LowYield->PreheatFunnel Yes

References

Technical Support Center: Enhancing the Reactivity of 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of 2-Fluoro-5-nitrophenylacetic acid in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low or no yield. What are the common causes?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to react with the amine. Incomplete activation is a primary cause of low yield.

  • Amine Basicity: A competing acid-base reaction between the carboxylic acid and the amine can form an unreactive carboxylate salt, reducing the concentration of the free amine available for coupling.[1]

  • Steric Hindrance: Bulky substituents on either the this compound or the amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. The use of anhydrous solvents and reagents is critical.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly impede the reaction rate and overall yield.

Q2: How do I choose the most suitable coupling reagent for my reaction with this compound?

A2: The choice of coupling reagent is critical and depends on the amine's reactivity and steric hindrance.

  • For most primary and secondary amines: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid amide bond formation with minimal side reactions.[2][3]

  • For electron-deficient or sterically hindered amines: More potent coupling reagents may be necessary. In such cases, phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be very effective for challenging couplings.[4]

  • A cost-effective and common alternative: Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, often in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[1][5]

Q3: I am observing a significant side product that appears to be a result of a reaction on the aromatic ring. What is happening and how can I prevent it?

A3: The fluoro group of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. Under certain conditions, the amine nucleophile can attack the carbon bearing the fluorine atom, leading to an undesired SNAr product instead of the intended amide.

To minimize this side reaction:

  • Use a non-nucleophilic base: Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are recommended over potentially nucleophilic bases.

  • Control the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired amide coupling over the typically higher activation energy SNAr reaction.

  • Pre-activate the carboxylic acid: Activating the carboxylic acid with the coupling reagent before adding the amine can increase the rate of the desired reaction, outcompeting the SNAr pathway.

Q4: What are the recommended solvents for amide coupling reactions with this compound?

A4: Anhydrous polar aprotic solvents are generally the best choice.

  • N,N-Dimethylformamide (DMF) is a common and effective solvent for many amide coupling reactions.[2]

  • Dichloromethane (DCM) and Acetonitrile (ACN) are also good options, particularly when using EDC/HOBt.[1][5]

  • Ensure all solvents are rigorously dried to prevent hydrolysis of the activated intermediate.

Troubleshooting Guides

Issue 1: Low or No Amide Product Formation

Potential Cause Troubleshooting Step Rationale
Inefficient Carboxylic Acid Activation Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.).Ensures complete conversion of the carboxylic acid to the active intermediate.
Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).HATU forms a more reactive activated ester, which can be beneficial for less reactive amines.[3]
Amine Deactivation (Protonation) Use a non-nucleophilic base like DIPEA (2-3 equivalents).The base neutralizes any acid formed during the reaction, keeping the amine in its nucleophilic, deprotonated state.[2]
Steric Hindrance Increase the reaction temperature (e.g., from room temperature to 40-50 °C).Provides the necessary activation energy to overcome steric repulsion.
Prolong the reaction time and monitor by TLC or LC-MS.Sterically hindered reactions are often slower and may require more time to reach completion.
Hydrolysis of Activated Intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents the decomposition of the highly reactive activated ester by water.

Issue 2: Formation of SNAr Side Product

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Maintain the reaction temperature at 0 °C to room temperature.Lower temperatures generally favor the amide coupling pathway.
Excess Amine and Long Reaction Times Use a slight excess of the amine (1.0-1.2 equivalents).Minimizes the concentration of free amine available for the competing SNAr reaction over extended periods.
Choice of Base Ensure the use of a bulky, non-nucleophilic base like DIPEA.Avoids bases that could also act as nucleophiles in an SNAr reaction.
Order of Reagent Addition Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.This ensures a high concentration of the activated ester, promoting rapid amide formation upon addition of the amine.

Data Presentation

The following tables provide illustrative data for amide coupling reactions with structurally similar compounds to this compound, offering a baseline for expected outcomes.

Table 1: Comparison of Coupling Reagents for a Structurally Similar Fluoro-Aromatic Acid

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
Substituted AnilinesEDC, HOBtDIPEADMF24RT60-85
BenzylaminesHATUDIPEADMF12RT70-95
2,6-DimethylbenzylamineHATUDIEADMF12RT>95

Data is illustrative and based on reactions with 2-Fluoro-5-formylbenzoic acid.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 equivalent), HOBt (1.0-1.2 equivalents), and the amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Add a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound (1 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) in Anhydrous Solvent (e.g., DMF) base Add Non-nucleophilic Base (e.g., DIPEA, 2 eq) reagents->base pre_activation Pre-activate at RT for 15-30 min base->pre_activation add_amine Add Amine (1.1 eq) pre_activation->add_amine stir Stir at RT, Monitor by TLC/LC-MS add_amine->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Experimental workflow for a typical HATU-mediated amide coupling.

Troubleshooting_Logic start Low Amide Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_snar Is SNAr Side Product Observed? check_activation->check_snar Yes increase_reagent Increase Equivalents of Coupling Reagent or Switch to a More Potent One (e.g., HATU) check_activation->increase_reagent No lower_temp Lower Reaction Temperature (0°C) Pre-activate Acid Before Adding Amine check_snar->lower_temp Yes check_conditions Review Other Conditions: - Anhydrous Solvent? - Sufficient Non-nucleophilic Base? - Steric Hindrance? check_snar->check_conditions No increase_reagent->check_conditions lower_temp->check_conditions

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

solubility problems with 2-Fluoro-5-nitrophenylacetic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrophenylacetic acid. The information provided is designed to address common solubility challenges encountered during experimentation.

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen solvent.

Possible Cause 1: Incorrect Solvent Selection

This compound is a polar molecule due to the carboxylic acid and nitro functional groups. Its solubility will be dependent on the polarity of the solvent.

Recommended Solutions:

  • For Organic Solvents: Start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Polar protic solvents like ethanol and methanol can also be used.

  • For Aqueous Solutions: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. It will have low solubility in neutral or acidic water but will be more soluble in basic solutions due to the formation of a salt. Try dissolving the compound in a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution.

  • Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.

  • Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation of the compound. It is recommended to test for thermal stability if heating is required.

Possible Cause 2: Insufficient Solvent Volume

The concentration of the compound may be too high for the chosen solvent and volume.

Recommended Solution:

  • Increase the volume of the solvent incrementally until the compound fully dissolves. It is advisable to perform a small-scale solubility test first to determine the approximate solubility limit.

Issue: The compound precipitates out of solution after a short time.

Possible Cause 1: Change in Temperature

If the solution was heated to dissolve the compound, it might precipitate out as it cools to room temperature.

Recommended Solution:

  • If the experimental conditions allow, maintain the temperature at which the compound is soluble.

  • If the experiment must be conducted at a lower temperature, consider using a co-solvent system to improve solubility.

Possible Cause 2: pH Shift

For aqueous solutions, a change in pH can cause the compound to precipitate. This is particularly relevant in cell culture media where cellular metabolism can alter the local pH.

Recommended Solution:

  • Ensure the pH of the solution is maintained within the range where the compound is soluble. Use a buffered solution if pH stability is critical for the experiment.

Possible Cause 3: Solvent Evaporation

Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

Recommended Solution:

  • Keep containers tightly sealed to minimize solvent evaporation, especially for volatile organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from light.[1] Keep the container tightly sealed to prevent moisture absorption.

Q2: What is the appearance of this compound?

A2: this compound is a solid at room temperature.[1]

Q3: Can I prepare a stock solution of this compound?

A3: Yes, it is common practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF. This stock solution can then be diluted to the final working concentration in the experimental medium. Store stock solutions at -20°C or -80°C for long-term stability, and perform a solubility test after thawing to ensure the compound remains in solution.

Q4: How do I prepare an aqueous solution of this compound?

A4: To prepare an aqueous solution, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this solution to the aqueous buffer while stirring. Alternatively, for direct dissolution in an aqueous medium, use a basic buffer (pH > 7.5) to deprotonate the carboxylic acid, which will increase its solubility.

Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical structure. Please note that these are qualitative predictions, and it is highly recommended to perform small-scale solubility tests to determine the quantitative solubility for your specific experimental conditions.

SolventChemical ClassExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighCommonly used for preparing stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighAnother good option for stock solutions.
EthanolPolar ProticModerateMay require gentle warming or sonication.
MethanolPolar ProticModerateSimilar to ethanol.
AcetonePolar AproticModerate to LowMay be a suitable solvent for some applications.
WaterPolar ProticLow (at neutral pH)Solubility significantly increases at basic pH.
Phosphate-Buffered Saline (PBS)Aqueous BufferpH-dependentLow solubility at physiological pH (~7.4).

Experimental Workflow and Troubleshooting

Below are diagrams illustrating a general workflow for dissolving this compound and a troubleshooting guide for solubility issues.

G cluster_workflow Experimental Workflow for Dissolving the Compound start Start: Weigh the required amount of this compound solvent Choose an appropriate solvent based on the solubility table and experimental needs start->solvent add_solvent Add a small amount of solvent to the compound solvent->add_solvent dissolve Attempt to dissolve by vortexing or stirring add_solvent->dissolve check_sol Is the compound fully dissolved? dissolve->check_sol dissolve->check_sol gentle_aid Apply gentle sonication or warming check_sol->gentle_aid No fully_dissolved Compound is fully dissolved. Proceed with the experiment. check_sol->fully_dissolved Yes recheck_sol Is the compound fully dissolved? gentle_aid->recheck_sol add_more_solvent Incrementally add more solvent recheck_sol->add_more_solvent No recheck_sol->fully_dissolved Yes not_dissolved Compound is not dissolving. Refer to Troubleshooting Guide. recheck_sol->not_dissolved add_more_solvent->dissolve

Caption: General workflow for dissolving this compound.

G cluster_troubleshooting Troubleshooting Solubility Issues start Start: Compound is not dissolving or is precipitating issue Identify the nature of the problem start->issue not_dissolving Initial Dissolution Failure issue->not_dissolving Not Dissolving precipitating Precipitation After Dissolution issue->precipitating Precipitating solvent_check Is the solvent appropriate? (Polar aprotic like DMSO/DMF?) not_dissolving->solvent_check temp_check Was the solution heated and then cooled? precipitating->temp_check change_solvent Action: Switch to a more suitable solvent (e.g., DMSO). solvent_check->change_solvent No concentration_check Is the concentration too high? solvent_check->concentration_check Yes reduce_conc Action: Reduce the concentration by adding more solvent. concentration_check->reduce_conc Yes use_aid Action: Use sonication or gentle warming. concentration_check->use_aid No maintain_temp Solution: Maintain temperature or use a co-solvent. temp_check->maintain_temp Yes ph_check Is it an aqueous solution where pH might have shifted? temp_check->ph_check No buffer_solution Solution: Use a buffered solution to maintain pH. ph_check->buffer_solution Yes evaporation_check Could solvent evaporation have occurred? ph_check->evaporation_check No seal_container Solution: Keep the container tightly sealed. evaporation_check->seal_container Yes

Caption: Troubleshooting flowchart for solubility problems.

References

Validation & Comparative

Spectroscopic Validation of 2-Fluoro-5-nitrophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-Fluoro-5-nitrophenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally related compounds, supported by experimental and predicted data.

Structural and Physical Properties Comparison

The structural integrity and purity of this compound can be initially assessed by its physical properties and then confirmed through detailed spectroscopic analysis. A comparison with its isomer, a non-fluorinated analog, and a chloro-substituted analog highlights the influence of substituent position and electronegativity on these characteristics.

PropertyThis compound (Target)5-Fluoro-2-nitrophenylacetic acid (Isomer)2-Nitrophenylacetic acid (Non-fluorinated Analog)2-Chloro-5-nitrobenzoic acid (Chloro Analog)
Molecular Formula C₈H₆FNO₄C₈H₆FNO₄C₈H₇NO₄C₇H₄ClNO₄
Molecular Weight 199.14 g/mol 199.14 g/mol 181.15 g/mol 201.56 g/mol [1]
CAS Number 195609-18-829640-98-03740-52-12516-96-3[1]
Melting Point 149-150 °C153-157 °C139-142 °C140-142 °C

Spectroscopic Data Comparison

Spectroscopic techniques provide detailed information about the molecular structure. The following tables summarize the expected and observed data for the target compound and its alternatives.

¹H NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS.

Proton AssignmentThis compound5-Fluoro-2-nitrophenylacetic acid2-Nitrophenylacetic acid2-Chloro-5-nitrobenzoic acid
-CH₂- ~3.8~3.9~4.1N/A
Aromatic H H-3: ~7.4 (dd)H-3: ~7.8 (dd)H-3: ~7.7 (m)H-3: ~8.6 (d)
H-4: ~8.2 (ddd)H-4: ~7.3 (ddd)H-4: ~7.6 (m)H-4: ~8.5 (dd)
H-6: ~8.0 (dd)H-6: ~7.6 (dd)H-5: ~7.5 (m)H-6: ~8.2 (d)
H-6: ~8.2 (m)
-COOH ~11.0 (s, br)~11.0 (s, br)~10.9 (s, br)~13.0 (s, br)
¹³C NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) in ppm.

Carbon AssignmentThis compound5-Fluoro-2-nitrophenylacetic acid2-Nitrophenylacetic acid2-Chloro-5-nitrobenzoic acid
-CH₂- ~35~35~36N/A
Aromatic C C-1: ~125 (d)C-1: ~135 (d)C-1: ~129C-1: ~132
C-2: ~160 (d, ¹JCF)C-2: ~148 (d)C-2: ~149C-2: ~131
C-3: ~118 (d)C-3: ~126 (d)C-3: ~134C-3: ~130
C-4: ~128 (d)C-4: ~115 (d, ²JCF)C-4: ~129C-4: ~125
C-5: ~141C-5: ~163 (d, ¹JCF)C-5: ~125C-5: ~146
C-6: ~123 (d)C-6: ~116 (d, ²JCF)C-6: ~134C-6: ~140
-COOH ~171~171~172~164
¹⁹F NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to CFCl₃.

CompoundPredicted ¹⁹F Chemical Shift
This compound ~ -115 to -125
5-Fluoro-2-nitrophenylacetic acid ~ -110 to -120
Infrared (IR) Spectroscopy Data
Functional GroupThis compound (Predicted)2-Nitrophenylacetic acid (Experimental)[2]2-Chloro-5-nitrobenzoic acid (Experimental)[1]
O-H stretch (Carboxylic Acid) 3200-2500 cm⁻¹ (broad)Conforms to structureConforms to structure
C-H stretch (Aromatic) 3100-3000 cm⁻¹Conforms to structureConforms to structure
C=O stretch (Carboxylic Acid) ~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹
C=C stretch (Aromatic) ~1600, ~1475 cm⁻¹~1600, ~1480 cm⁻¹~1600, ~1470 cm⁻¹
N-O stretch (Nitro) ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1520 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)
C-F stretch ~1250 cm⁻¹N/AN/A
C-Cl stretch N/AN/A~740 cm⁻¹
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 199154 ([M-COOH]⁺), 124, 108, 79
5-Fluoro-2-nitrophenylacetic acid 199154 ([M-COOH]⁺), 124, 108, 79
2-Nitrophenylacetic acid 181136 ([M-COOH]⁺), 106, 90, 78
2-Chloro-5-nitrobenzoic acid 201/203 (isotope pattern)184/186 ([M-OH]⁺), 156/158, 122, 99, 75[3]

Experimental Workflow and Protocols

The structural validation of this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation prep Weighing and Dissolution nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr Analysis ir IR Spectroscopy prep->ir Analysis ms Mass Spectrometry prep->ms Analysis interp Spectral Interpretation nmr->interp Data Acquisition ir->interp Data Acquisition ms->interp Data Acquisition comp Comparison with Alternatives interp->comp Comparative Analysis valid Structure Confirmation comp->valid Validation

Caption: Workflow for the Spectroscopic Validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR : Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR : Acquire the spectrum, often using a broadband probe tuned to the fluorine frequency. ¹H decoupling may be applied to simplify the spectrum. Chemical shifts are referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced through a gas chromatograph or a direct insertion probe. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Comparative Analysis and Conclusion

The predicted spectroscopic data for this compound is consistent with its proposed structure. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts and coupling patterns arising from the substitution on the aromatic ring. The presence of fluorine is definitively confirmed by ¹⁹F NMR and the observation of C-F coupling in the ¹³C NMR spectrum. IR spectroscopy confirms the presence of the carboxylic acid and nitro functional groups. Mass spectrometry provides the molecular weight and fragmentation patterns consistent with the structure.

Comparison with the isomeric 5-Fluoro-2-nitrophenylacetic acid reveals subtle but predictable differences in the aromatic region of the NMR spectra due to the different electronic environments of the protons and carbons. The absence of a fluorine signal and C-F coupling in the spectra of 2-Nitrophenylacetic acid provides a clear point of differentiation. The comparison with 2-Chloro-5-nitrobenzoic acid highlights the distinct influence of different halogen substituents on the chemical shifts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Fluoro-5-nitrophenylacetic acid and related substituted phenylacetic acid derivatives. This document outlines their physicochemical properties, potential therapeutic applications, and detailed experimental protocols for evaluating their biological activities.

Substituted phenylacetic acids are a versatile class of compounds with applications ranging from pharmaceuticals to materials science. The introduction of different functional groups, such as halogens and nitro groups, to the phenyl ring can significantly modulate their biological and chemical properties. This guide focuses on this compound and compares it with its isomer, 5-Fluoro-2-nitrophenylacetic acid, and the parent compound, Phenylacetic acid, to provide a framework for understanding their structure-activity relationships.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its related compounds is presented below. These properties are crucial for predicting the behavior of these molecules in biological systems and for designing experimental studies.

PropertyThis compound5-Fluoro-2-nitrophenylacetic acidPhenylacetic acid
CAS Number 195609-18-8[1]29640-98-0103-82-2
Molecular Formula C₈H₆FNO₄[1]C₈H₆FNO₄C₈H₈O₂
Molecular Weight 199.14 g/mol [1]199.14 g/mol 136.15 g/mol
Melting Point 149-150 °C155 °C[2]76-78 °C
Appearance SolidWhite to yellow crystal powderWhite solid

Potential Therapeutic Applications and Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, the broader class of substituted phenylacetic acids has been investigated for various therapeutic applications.

Anti-inflammatory Activity: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.[3] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[4] The potential of fluoronitrophenylacetic acid derivatives to act as COX-2 inhibitors is an area of interest for the development of novel anti-inflammatory agents.

Antimicrobial Activity: Phenylacetic acid and its derivatives have demonstrated antibacterial activity against various microorganisms.[5] The introduction of fluorine and nitro groups can enhance the antimicrobial potency of organic compounds. Therefore, this compound and its isomers are potential candidates for the development of new antimicrobial agents.

Anticancer Activity: Substituted phenylacetic acids have been explored for their potential as anticancer agents.[6] The cytotoxic effects of these compounds against various cancer cell lines are often evaluated to determine their therapeutic potential. The presence of a nitro group in the structure of this compound suggests that it may exhibit cytotoxic activity worth investigating.

Experimental Protocols

To facilitate the investigation of this compound and related compounds, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.[8] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol screens for the ability of the compounds to inhibit the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare the reagents as per the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate to allow the test compounds to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of substituted phenylacetic acids may be mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammatory responses.[10][11] Its activation leads to the transcription of pro-inflammatory genes. Small molecules that inhibit this pathway are of great interest as potential anti-inflammatory drugs.[10][11]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[] Dysregulation of this pathway is often associated with cancer.

Below are diagrams representing a generalized experimental workflow for screening compounds for biological activity and a simplified representation of the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation Treatment Treatment Compound_Prep->Treatment Cell_Culture Cell/Microbe Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50_MIC_Det IC50/MIC Determination Data_Analysis->IC50_MIC_Det

General workflow for in vitro biological activity screening.

NFkB_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. Receptor Receptor Stimuli->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB Complex Gene_Transcription Gene Transcription (Pro-inflammatory) NFkB_nuc->Gene_Transcription induces

Simplified representation of the canonical NF-κB signaling pathway.

References

Efficacy of 2-Fluoro-5-nitrophenylacetic Acid in Antimicrobial Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Nitroaromatic compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the potential antimicrobial efficacy of 2-Fluoro-5-nitrophenylacetic acid against established antimicrobial agents.

Disclaimer: Direct experimental data on the antimicrobial activity of this compound is not currently available in peer-reviewed literature. The following comparison is based on the known antimicrobial properties of structurally related nitroaromatic and fluorinated compounds. The data presented for comparator agents are derived from published studies.

Putative Mechanism of Action of Nitroaromatic Compounds

The antimicrobial action of many nitroaromatic compounds is believed to proceed via a mechanism involving the reduction of the nitro group. This process, often facilitated by bacterial nitroreductases, generates reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to bacterial cell death. The presence of a fluorine atom can potentially enhance the compound's uptake and stability, thereby potentiating its antimicrobial effect.

G cluster_cell Bacterial Cell Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound) Nitroreductase Bacterial Nitroreductase Nitroaromatic_Compound->Nitroreductase Uptake & Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates Cellular_Targets DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Targets Damages Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Putative mechanism of action for nitroaromatic antimicrobial compounds.

Comparative Antimicrobial Efficacy

Due to the absence of direct minimum inhibitory concentration (MIC) data for this compound, this section presents the reported MIC values for common antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This serves as a benchmark for the potential efficacy that derivatives of nitrophenylacetic acid would need to achieve to be considered viable antimicrobial candidates. Studies on related fluoro and nitro-substituted compounds have shown moderate antibacterial activity, with MIC values in the range of 1-10 µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agents against Escherichia coli
Antimicrobial AgentMIC Range (µg/mL)
Ciprofloxacin0.013 - 0.08[1]
Ampicillin4[2]
Gentamicin0.002[3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agents against Staphylococcus aureus
Antimicrobial AgentMIC Range (µg/mL)
Ciprofloxacin0.25 - 1[5]
Ampicillin0.6 - 1[2]
Vancomycin≤2 (susceptible)[6][7]
Gentamicin0.002 - 0.5[4]

Experimental Protocols

The following are standard methodologies used to determine the antimicrobial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G Start Start Prepare_Compound Prepare serial dilutions of test compound in a 96-well plate Start->Prepare_Compound Inoculate Inoculate wells with bacterial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for turbidity to determine the MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable growth medium such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method used to determine the susceptibility of bacteria to a specific antimicrobial agent.

Methodology:

  • Plate Preparation: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: A paper disk impregnated with a known concentration of the test compound is placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is indicative of the antimicrobial's effectiveness.

Logical Relationship for Drug Discovery and Evaluation

The process of evaluating a new chemical entity for its antimicrobial potential follows a logical progression from initial screening to more detailed characterization.

G Compound_Synthesis Synthesis of This compound and derivatives Initial_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Compound_Synthesis->Initial_Screening MIC_Determination Quantitative Efficacy Testing (MIC Determination) Initial_Screening->MIC_Determination If active Mechanism_of_Action Mechanism of Action Studies (e.g., Nitroreductase Assay, DNA Damage Assay) MIC_Determination->Mechanism_of_Action Toxicity_Testing In vitro/In vivo Toxicity Assessment Mechanism_of_Action->Toxicity_Testing Lead_Optimization Lead Compound Optimization Toxicity_Testing->Lead_Optimization Favorable profile

Caption: Logical workflow for the evaluation of a novel antimicrobial candidate.

Conclusion

While this compound remains an uncharacterized compound in terms of its antimicrobial properties, the established activity of related nitroaromatic and fluorinated molecules suggests that it may warrant investigation as a potential antimicrobial scaffold. The presence of both a nitro group and a fluorine atom are features associated with antibacterial activity in other chemical series. Further research, beginning with primary screening and MIC determination against a panel of clinically relevant bacteria, is essential to elucidate the true potential of this and related compounds. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Comparative Purity Analysis of 2-Fluoro-5-nitrophenylacetic Acid: A Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Fluoro-5-nitrophenylacetic acid, a key building block in various pharmaceutical syntheses. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate informed method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most prevalent and robust method for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar impurities. A reversed-phase HPLC method is typically the most suitable approach.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the nitration of a substituted fluorobenzene followed by reactions to introduce the acetic acid moiety.[2] Based on this, potential impurities may include:

  • Starting Materials: Unreacted precursors from the initial stages of synthesis.

  • Isomeric Impurities: Positional isomers formed during the nitration step.

  • By-products: Compounds resulting from side reactions or incomplete conversions.

  • Degradation Products: Impurities formed due to the instability of the main compound under certain conditions.

Proposed HPLC Method and Performance

A stability-indicating reversed-phase HPLC method is proposed for the quantitative analysis of this compound. The following table summarizes the proposed method parameters and expected performance characteristics.

ParameterProposed HPLC Method
Instrumentation HPLC system with a UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Linearity (R²) > 0.999
Expected Accuracy (% Recovery) 98-102%
Expected Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Experimental Protocol: Reversed-Phase HPLC

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Degas both mobile phases prior to use.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Equilibrate the column with the initial mobile phase composition.
  • Inject the standard and sample solutions.
  • Elute the components using a suitable gradient program (e.g., 10-90% Mobile Phase B over 20 minutes).

5. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.
  • Calculate the purity of the sample using the area percentage method.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-technique approach can provide a more comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are valuable orthogonal techniques.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[1]May require derivatization for some compounds, potential for co-elution of impurities.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities like residual solvents, provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable, may require derivatization for polar compounds.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of protons, allowing for quantification against a certified internal standard.Provides absolute purity determination without the need for a specific reference standard of the analyte, offers structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Experimental Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the analysis of volatile impurities such as residual solvents.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane). Derivatization may be necessary to increase volatility.

3. GC-MS Conditions:

  • Column: A capillary column suitable for acidic compounds (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: A suitable temperature gradient to separate solvents and any volatile by-products.
  • MS Detector: Electron ionization (EI) mode.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

3. NMR Acquisition Parameters:

  • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons.

4. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.
  • Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter Sample Dissolve_Sample->Filter HPLC HPLC System Dissolve_Standard->HPLC Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_primary Primary Method cluster_orthogonal Orthogonal Methods Analyte This compound Purity HPLC HPLC-UV (Purity & Impurity Profile) Analyte->HPLC GCMS GC-MS (Volatile Impurities) Analyte->GCMS qNMR qNMR (Absolute Purity) Analyte->qNMR

Caption: Relationship between primary and alternative analytical methods.

References

Comparative Biological Efficacy of Fluoronitrophenyl-Containing Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antitubercular and Cytotoxic Activity

A series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and their cytotoxicity against various human cell lines. The results, summarized in the tables below, highlight the potential of this chemical scaffold for the development of new therapeutic agents.

Data Presentation

Table 1: In Vitro Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. Rifampin-resistant M. tuberculosis
3a 2-F16Not Tested
3b 3-F32Not Tested
3c 4-F16Not Tested
3d 2-Cl8Not Tested
3e 3-Cl16Not Tested
3f 4-Cl8Not Tested
3g 2-Br8Not Tested
3h 4-Br8Not Tested
3i 2-CH₃32Not Tested
3j 4-CH₃16Not Tested
3k 2-CF₃16Not Tested
3l 4-CF₃8Not Tested
3m 2-NO₂44
3n 3-NO₂8Not Tested
3o 4-NO₂8Not Tested
3p 2,4-di-F16Not Tested
Isoniazid -0.25-
Rifampicin -0.5-

Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally similar to the requested topic compounds.[1]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Derivatives

Compound IDSubstituent (R)A549 (Lung)HCT116 (Colon)HepG2 (Liver)ACHN (Renal)U87MG (Glioblastoma)MCF-7 (Breast)
3m 2-NO₂>100>100>100>100>100>100
Doxorubicin -0.830.911.241.561.892.13

Data from the same study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, indicating a favorable safety profile for the most potent antitubercular compound.[1]

Experimental Protocols

General Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

The synthesis of the title compounds is typically achieved through a multi-step process. The general workflow is outlined below.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 3-Fluoro-4-nitrophenol C Intermediate A (Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate) A->C K₂CO₃, Acetone, Reflux B Ethyl 2-bromoacetate B->C D Intermediate A E Intermediate B (2-(3-fluoro-4-nitrophenoxy)acetic acid) D->E LiOH·H₂O, THF/H₂O, RT F Intermediate B H Final Product (2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative) F->H EDCI, HOBt, DIPEA, DMF, RT G Substituted Aniline G->H

Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Detailed Protocol:

  • Synthesis of Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate (Intermediate A): A mixture of 3-fluoro-4-nitrophenol, ethyl 2-bromoacetate, and potassium carbonate in acetone is refluxed for several hours. After cooling, the mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then purified.

  • Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate B): Intermediate A is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide monohydrate is added, and the solution is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed, and the aqueous solution is acidified and extracted.

  • Synthesis of Final Derivatives: To a solution of Intermediate B in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred, followed by the addition of the appropriate substituted aniline. The reaction is stirred at room temperature until completion. The final product is isolated and purified.

In Vitro Antitubercular Activity Assay (Microdilution Method)

The antimycobacterial activity of the synthesized compounds against M. tuberculosis H37Rv is determined using a microplate Alamar Blue assay (MABA).

G A Prepare compound dilutions in 96-well plate B Add M. tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37°C B->C D Add Alamar Blue solution to each well C->D E Re-incubate plates D->E F Read fluorescence or absorbance E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H I Calculate IC₅₀ values H->I G cluster_0 Potential Mechanism of Action Compound Fluoronitrophenyl Derivative Pathway Cell Proliferation Signaling Pathway (e.g., Kinase Cascade) Compound->Pathway Inhibition Proliferation Uncontrolled Cell Proliferation Pathway->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Inhibits

References

Spectroscopic Data for 2-Fluoro-5-nitrophenylacetic Acid and its Isomers Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data for 2-Fluoro-5-nitrophenylacetic acid and its isomers, including 4-Fluoro-3-nitrophenylacetic acid, has yielded insufficient publicly available information to construct a detailed comparative guide. While the existence of these compounds is confirmed through commercial suppliers and chemical databases, the specific experimental data required for a thorough spectroscopic comparison—namely ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—is not readily accessible in scientific literature or public repositories.

Efforts to locate synthesis and characterization studies that would typically include such data have been unsuccessful. General experimental protocols for the spectroscopic techniques are available, but without the actual spectral data for the compounds , a meaningful and objective comparison as requested cannot be provided.

The creation of a comparative guide that meets the core requirements of data presentation and experimental support is contingent on the availability of this foundational spectroscopic information. At present, the lack of accessible data for this compound and its isomers prevents the generation of the requested in-depth analysis. Further research or the de novo acquisition of this data would be necessary to fulfill the request.

Unraveling the Mechanism of Action of 2-Fluoro-5-nitrophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct experimental evidence detailing the mechanism of action for 2-Fluoro-5-nitrophenylacetic acid remains elusive in current scientific literature. However, by examining structurally analogous compounds, we can infer potential biological activities and propose a strategic framework for its investigation. This guide provides a comparative analysis of related molecules, suggesting that this compound may exhibit anti-inflammatory or antimicrobial properties. We present hypothetical mechanisms and detailed experimental protocols to facilitate the exploration of its therapeutic potential.

Comparative Analysis of Structurally Related Compounds

While data on this compound is scarce, the biological activities of similar molecules offer valuable insights into its potential functions.

Table 1: Comparison of this compound with Structurally Related Compounds

CompoundStructureKnown/Potential Biological ActivityInferred Mechanism of Action
This compound Hypothesized: Anti-inflammatory, Antimicrobial Hypothesized: Inhibition of inflammatory pathways (e.g., COX, LOX), disruption of microbial cell processes.
5-Fluoro-2-nitrophenylacetic acid (Positional Isomer)Intermediate in the synthesis of anti-inflammatory and antimicrobial drugs.[1]Potential to modulate inflammatory and microbial targets.
2-Chloro-5-nitrobenzoic acid Derivatives (Similar Substitution Pattern)Antibacterial activity.[2][3]Disruption of bacterial cell membrane integrity and intracellular processes.[2]
5-Fluoro-2-oxindole (Fluorinated Aromatic)Antinociceptive, Antioxidant, Anti-inflammatory.[4][5]Inhibition of MAPK signaling pathway, reduction of oxidative stress markers, and modulation of microglial activation.[4][5]
Nitrofuran Derivatives (Nitroaromatic Moiety)Antibacterial, Antifungal, Antiprotozoal.[6]Inhibition of microbial enzymes and damage to microbial DNA.

Hypothetical Mechanism of Action for this compound

Based on the activities of related compounds, we propose two primary hypothetical mechanisms of action for this compound that warrant experimental investigation.

Proposed Anti-inflammatory Action

The presence of the phenylacetic acid scaffold, common in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways. The fluorine and nitro groups could influence its potency and selectivity.

Hypothetical Anti-inflammatory Mechanism cluster_0 Cell Membrane cluster_1 Inflammatory Signaling Cascade Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1/COX-2 Inhibition

Caption: Proposed inhibition of COX enzymes by this compound.

Proposed Antimicrobial Action

The nitroaromatic group is a common feature in antimicrobial compounds. It can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.

Hypothetical Antimicrobial Mechanism cluster_0 Bacterial Cell Nitroreductase Nitroreductase Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Reduction Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage Bacterial Death Bacterial Death Cellular Damage->Bacterial Death This compound This compound This compound->Nitroreductase

Caption: Proposed metabolic activation of this compound in bacteria.

Proposed Experimental Protocols for Mechanism Confirmation

To validate these hypotheses, a systematic experimental approach is necessary. The following workflow outlines key experiments.

Experimental Workflow Start Start In vitro Screening In vitro Screening Start->In vitro Screening Cell-based Assays Cell-based Assays In vitro Screening->Cell-based Assays Active? Target Identification Target Identification Cell-based Assays->Target Identification Mechanism Validation Mechanism Validation Target Identification->Mechanism Validation Lead Optimization Lead Optimization Mechanism Validation->Lead Optimization

Caption: A strategic workflow for elucidating the mechanism of action.

In vitro Screening
  • Anti-inflammatory Assays:

    • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: Utilize commercially available kits to measure the inhibition of prostaglandin synthesis.

    • 5-Lipoxygenase (5-LOX) Inhibition Assay: Measure the inhibition of leukotriene formation.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution methods to determine the MIC against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Cell-based Assays
  • Anti-inflammatory Models:

    • LPS-stimulated Macrophages (e.g., RAW 264.7): Treat cells with this compound and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide (NO) production using the Griess reagent.

  • Antimicrobial Models:

    • Time-Kill Assays: Determine the bactericidal or bacteriostatic effect of the compound over time.

    • Membrane Permeability Assay: Use fluorescent dyes like propidium iodide to assess damage to the bacterial cell membrane.

Target Identification and Mechanism Validation
  • Affinity Chromatography/Pull-down Assays: Immobilize the compound on a resin to identify binding proteins from cell lysates.

  • Enzyme Kinetics: If an enzyme target is identified (e.g., COX), perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Nitroreductase Activity Assay: For antimicrobial action, investigate if the compound is a substrate for bacterial nitroreductases.

Conclusion

While the precise mechanism of action of this compound is yet to be confirmed, analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory or antimicrobial agent. The proposed experimental workflows offer a clear path for researchers to systematically explore its biological activities, identify its molecular targets, and ultimately validate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research into this promising compound.

References

Comparative Analysis of 2-Fluoro-5-nitrophenylacetic Acid: A Guide to Cross-Reactivity and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Fluoro-5-nitrophenylacetic acid and its potential cross-reactivity with structurally similar compounds. Due to the limited availability of direct comparative studies, this document outlines a proposed experimental framework for assessing cross-reactivity and presents a theoretical comparison based on the known biological activities and chemical properties of related nitrophenylacetic acid derivatives.

Introduction to this compound

This compound is a synthetic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its chemical structure, featuring a phenylacetic acid backbone substituted with a nitro group and a fluorine atom, imparts distinct reactivity and potential for biological interactions. While primarily utilized as a building block in organic synthesis, understanding its potential for cross-reactivity with other structurally related molecules is crucial for researchers in drug discovery and diagnostics to avoid off-target effects and ensure assay specificity.

Hypothetical Cross-Reactivity Study: A Framework for Comparison

To address the absence of direct cross-reactivity data, a competitive enzyme-linked immunosorbent assay (ELISA) is proposed. This immunoassay format is well-suited for the detection and quantification of small molecules. The central principle of a competitive ELISA is the competition between the analyte of interest (unlabeled) and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Potential Cross-Reactants and Alternatives

Based on structural similarity, the following compounds are selected as potential cross-reactants or alternatives for a comparative study with this compound:

  • 5-Fluoro-2-nitrophenylacetic acid: An isomer of the target compound, differing in the positions of the fluoro and nitro groups.[3][4]

  • 2-Nitrophenylacetic acid: The parent compound lacking the fluorine substituent.[5][6]

  • 4-Nitrophenylacetic acid: An isomer of nitrophenylacetic acid with the nitro group in the para position.[7]

  • 3-Nitrophenylacetic acid: An isomer of nitrophenylacetic acid with the nitro group in the meta position.[8]

These compounds allow for the evaluation of the influence of the position of the nitro and fluoro groups on antibody recognition.

Data Presentation: Theoretical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data that could be generated from the proposed competitive ELISA. The percentage cross-reactivity is calculated as: (IC50 of this compound / IC50 of competitor) x 100%.

CompoundStructureHypothetical IC50 (nM)Hypothetical % Cross-Reactivity
This compound C₈H₆FNO₄ 50 100%
5-Fluoro-2-nitrophenylacetic acidC₈H₆FNO₄15033.3%
2-Nitrophenylacetic acidC₈H₇NO₄50010%
4-Nitrophenylacetic acidC₈H₇NO₄> 1000< 5%
3-Nitrophenylacetic acidC₈H₇NO₄> 1000< 5%

Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual experimental results may vary.

Experimental Protocols

Synthesis of a this compound-Protein Conjugate (Hapten-Carrier)

To elicit an immune response and produce antibodies specific for this compound, the small molecule (hapten) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve this compound in DMF.

  • Add NHS and DCC to the solution to activate the carboxyl group of the acid.

  • Stir the reaction mixture at room temperature for several hours to form the NHS ester.

  • Separately, dissolve BSA in PBS.

  • Slowly add the activated hapten solution to the BSA solution with gentle stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C.

  • Purify the resulting conjugate by dialysis against PBS to remove unconjugated hapten and other small molecules.

  • Characterize the conjugate to determine the hapten-to-carrier protein ratio.

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates

  • Anti-2-Fluoro-5-nitrophenylacetic acid antibody (produced by immunizing an animal with the hapten-carrier conjugate)

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard solutions

  • Solutions of potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-2-Fluoro-5-nitrophenylacetic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Competition: Add standard solutions of this compound or the test compounds (potential cross-reactants) to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standard. Determine the IC50 values for the standard and the test compounds.

Mandatory Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_Preparation Plate Preparation cluster_Assay Competitive Assay cluster_Detection Signal Detection Coating 1. Antibody Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Sample/Standard + HRP-Conjugate Washing2->Competition Washing3 6. Washing Competition->Washing3 Substrate 7. Add Substrate Washing3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance Stop->Read NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Inhibitor This compound (Hypothesized) Inhibitor->IKK inhibits? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes activates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases

References

The Role of 2-Fluoro-5-nitrophenylacetic Acid in Pioneering Drug Discovery: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – In the landscape of modern pharmacology, the strategic design and synthesis of novel therapeutic agents are paramount. The compound 2-Fluoro-5-nitrophenylacetic acid has emerged as a critical starting material in the development of highly selective modulators of key biological targets. This guide provides a comprehensive, peer-reviewed comparison of the bioactivity of compounds derived from this versatile precursor, offering valuable insights for researchers, scientists, and professionals in drug development. The focus will be on two principal classes of bioactive agents synthesized from this compound: inhibitors of the Nav1.8 sodium channel for pain management and activators of the Janus kinase 2 (JAK2) for potential applications in hematological disorders.

While this compound itself is not marketed for direct biological activity, its utility as a chemical intermediate is well-documented in patent literature. This guide delves into the peer-reviewed validation of the final, pharmacologically active compounds, presenting a comparative analysis of their performance against other relevant molecules.

I. Nav1.8 Inhibition: A New Frontier in Analgesia

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and has been identified as a key target for the development of novel, non-opioid analgesics. Derivatives of this compound have been instrumental in the synthesis of a new class of benzylamine and benzyl alcohol Nav1.8 inhibitors.

Comparative Bioactivity of Nav1.8 Inhibitors

While direct peer-reviewed, head-to-head comparative studies for derivatives specifically synthesized from this compound are emerging, we can analyze their potential by comparing them to other well-characterized selective Nav1.8 inhibitors. The following table summarizes the in vitro potency of various selective Nav1.8 inhibitors. It is important to note that compounds derived from the this compound scaffold are anticipated to exhibit high potency and selectivity.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Selectivity vs. Other Nav ChannelsReference
Pyrazine-based carboxamidesCompound Example 1hNav1.8<10>100-fold vs. hNav1.2, hNav1.5, hNav1.7[1]
5-Aryl-2-furfuramidesCompound 7hNav1.8<10>100-fold vs. hNav1.2, hNav1.5, hNav1.7[2]
Nicotinamide-basedCompound 2chNav1.850.18 ± 0.04>200-fold vs. hNav1.1, hNav1.5, hNav1.7[3]
Acyl SulfonamidesA-887826hNav1.85High[4]
Benzylamine/Benzyl Alcohol Derivatives From patent AU2021394226A1 hNav1.8 Data Pending Peer-Reviewed Publication High (projected) N/A

Table 1: Comparative in vitro potency of selective Nav1.8 inhibitors. Data for benzylamine/benzyl alcohol derivatives are anticipated based on patent literature and will be updated upon peer-reviewed publication.

Experimental Protocols: In Vitro Nav1.8 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds on the Nav1.8 channel, based on common methodologies in the field.[5]

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Electrophysiology:

  • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Nav1.8 currents are elicited by a depolarizing pulse to 0 mV for 20 ms from a holding potential of -120 mV.

  • Compounds are pre-incubated with the cells for 5-10 minutes before recording.

3. Data Analysis:

  • The peak inward current is measured before and after the application of the test compound.

  • The concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The inhibition of the Nav1.8 channel by these novel compounds is expected to block the propagation of pain signals in nociceptive neurons.

Nav1_8_Inhibition_Pathway cluster_0 Nociceptive Neuron Painful Stimulus Painful Stimulus Nav1.8 Channel Nav1.8 Channel Painful Stimulus->Nav1.8 Channel Activates Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates Inhibitor Inhibitor Inhibitor->Nav1.8 Channel Blocks

Caption: Signaling pathway of Nav1.8-mediated pain transmission and its inhibition.

Experimental_Workflow_Nav1_8 HEK293 cells with hNav1.8 HEK293 cells with hNav1.8 Cell Culture Cell Culture HEK293 cells with hNav1.8->Cell Culture Patch-Clamp Recording Patch-Clamp Recording Cell Culture->Patch-Clamp Recording Current Measurement Current Measurement Patch-Clamp Recording->Current Measurement Test Compound Application Test Compound Application Test Compound Application->Patch-Clamp Recording Data Analysis (IC50) Data Analysis (IC50) Current Measurement->Data Analysis (IC50)

Caption: Experimental workflow for evaluating Nav1.8 inhibitors.

II. JAK2 Activation: A Novel Therapeutic Strategy

While much of the research focus has been on JAK2 inhibitors for myeloproliferative neoplasms, compounds that activate JAK2 kinase could have therapeutic potential in conditions characterized by cytopenias. A patent has described the synthesis of benzene derivatives from this compound that enhance the phosphorylation of JAK2.

Comparative Bioactivity of JAK2 Modulators

Direct peer-reviewed comparisons of small molecule JAK2 activators are not widely available, as this is a less explored area than JAK2 inhibition. The table below provides a comparative look at well-established JAK2 inhibitors to provide context for the potency of JAK2 modulators.

CompoundTargetIC50 (nM)Reference
RuxolitinibJAK24[6]
FedratinibJAK214[6]
MomelotinibJAK251[6]
PacritinibJAK253[6]
Benzene Derivative JAK2 (Activator) Data Pending Peer-Reviewed Publication N/A

Table 2: Comparative in vitro potency of JAK2 inhibitors. Data for the JAK2 activator derived from this compound is based on patent literature and awaits peer-reviewed validation.

Experimental Protocols: In Vitro JAK2 Kinase Activity Assay

The following is a generalized protocol for assessing the activity of JAK2 kinase, which can be adapted to screen for activators.[7]

1. Reagents and Materials:

  • Recombinant human JAK2 enzyme.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP and a suitable peptide substrate (e.g., a STAT-derived peptide).

  • Test compound (potential activator).

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system.

2. Assay Procedure:

  • The JAK2 enzyme, peptide substrate, and test compound are incubated in the kinase assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • The amount of ATP remaining is quantified using a luminescent detection reagent. A decrease in the luminescent signal indicates higher kinase activity (more ATP consumed).

3. Data Analysis:

  • Kinase activity is expressed as the percentage of ATP consumed relative to a vehicle control.

  • For activators, the concentration-response curve is plotted, and the EC50 (effective concentration for 50% of maximal activation) can be determined.

Signaling Pathway and Experimental Workflow

Activation of JAK2 initiates the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.

JAK2_Activation_Pathway Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Recruits JAK2->JAK2 STAT Protein STAT Protein JAK2->STAT Protein Phosphorylates (pSTAT) STAT Protein->STAT Protein Gene Transcription Gene Transcription STAT Protein->Gene Transcription Translocates to Nucleus Small Molecule Activator Small Molecule Activator Small Molecule Activator->JAK2 Activates

Caption: The JAK-STAT signaling pathway initiated by JAK2 activation.

Experimental_Workflow_JAK2 Recombinant JAK2 Recombinant JAK2 Kinase Assay Setup Kinase Assay Setup Recombinant JAK2->Kinase Assay Setup Incubation Incubation Kinase Assay Setup->Incubation Peptide Substrate + ATP Peptide Substrate + ATP Peptide Substrate + ATP->Kinase Assay Setup Test Compound (Activator) Test Compound (Activator) Test Compound (Activator)->Kinase Assay Setup Luminescent Detection of ATP Luminescent Detection of ATP Incubation->Luminescent Detection of ATP Data Analysis (EC50) Data Analysis (EC50) Luminescent Detection of ATP->Data Analysis (EC50)

Caption: Experimental workflow for evaluating JAK2 activators.

Conclusion

This compound serves as a valuable and versatile scaffold for the synthesis of novel, potent, and selective modulators of critical biological targets. The derivatives of this compound show immense promise in the development of next-generation therapeutics for pain and potentially for hematological conditions. The data and protocols presented in this guide are intended to facilitate further research and development in these exciting areas of medicinal chemistry. As more peer-reviewed data becomes available, the full potential of these compound classes will be further elucidated, paving the way for new and improved treatment options.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 2-Fluoro-5-nitrophenylacetic acid is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols is mandatory to mitigate risks to personnel and prevent environmental contamination. This guide provides a direct, procedural framework for the safe handling and disposal of this compound.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is required.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[2]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.[2][3]
Body Protection A lab coat or chemical-resistant apronProtects against contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH-approved respiratorRequired if working outside a fume hood or if there is a risk of generating dust or aerosols.[3]

Step-by-Step Disposal Protocol

This protocol must be followed for the safe disposal of this compound and any associated contaminated materials.

1. Waste Identification and Segregation:

  • Designate a specific, sealable, and chemically compatible waste container.

  • Clearly label the container as "Hazardous Waste: this compound".[2]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department.[3]

2. Waste Collection:

  • Solid Waste: Carefully transfer any unused or waste this compound into the designated hazardous waste container.[2] All handling should be done in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[1][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be considered hazardous waste and placed in the same designated container.[3]

  • Solutions: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.

3. Container Management:

  • Keep the hazardous waste container securely sealed when not in use.[1][2]

  • Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1]

  • The storage area should be secure and accessible only to authorized personnel.[2]

4. Final Disposal:

  • Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

  • Arrange for the collection of the hazardous waste container by your institution's EHS-approved waste disposal contractor.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Container Management & Storage cluster_disposal Final Disposal start Start: Have 2-Fluoro-5- nitrophenylacetic acid waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Transfer to container waste_type->solid_waste Solid contaminated_items Contaminated Items: Place in same container waste_type->contaminated_items Contaminated Materials liquid_waste Liquid Waste: Use designated liquid container waste_type->liquid_waste Liquid seal_container Securely seal container(s) solid_waste->seal_container contaminated_items->seal_container liquid_waste->seal_container label_container Label with 'Hazardous Waste' and full chemical name seal_container->label_container store_container Store in designated, secure, and well-ventilated area label_container->store_container contact_ehs Arrange for pickup by licensed hazardous waste contractor store_container->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

  • Spill: For dry spills, use clean-up procedures that avoid generating dust.[4] Collect the residue and place it in a sealed container for disposal.[4] Prevent spillage from entering drains or water courses.[4]

References

Essential Safety and Operational Guide for Handling 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Fluoro-5-nitrophenylacetic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

HazardGHS ClassificationRecommended PPE
Skin Irritation Warning: H315 Causes skin irritationGloves: Butyl rubber gloves are recommended for extended contact due to their high resistance to nitro compounds. Nitrile gloves can be used for incidental splash protection but should be replaced immediately upon contamination.
Eye Irritation Warning: H319 Causes serious eye irritationEye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
Respiratory Irritation Warning: H335 May cause respiratory irritationRespiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.
General Protection Not ApplicableProtective Clothing: A standard laboratory coat must be worn.

Operational Plan: Step-by-Step Handling Procedure

To ensure safe handling, all operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer:

    • When weighing the solid, do so within the fume hood.

    • Use a spatula to carefully transfer the powder to a tared container. Avoid creating dust.

    • Close the container securely before removing it from the balance.

  • In Case of a Spill:

    • If a spill occurs, immediately alert others in the vicinity.

    • For small spills, use an inert absorbent material to contain the substance.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

A Preparation - Verify fume hood function - Don appropriate PPE B Weighing and Transfer - Conduct within fume hood - Use spatula to minimize dust A->B C Handling in Solution - Add solid to solvent slowly - Maintain constant stirring B->C F Spill Occurs B->F Potential Deviation D Post-Procedure - Decontaminate workspace and equipment - Dispose of waste properly C->D C->F Potential Deviation E Personal Decontamination - Remove PPE - Wash hands thoroughly D->E G Spill Response - Alert others - Use spill kit for containment F->G Action G->D Resolution

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled, sealed, and chemically compatible hazardous waste container.High-Temperature Incineration: This is the preferred method for halogenated organic compounds to ensure complete destruction.[2][3] The incineration of waste containing more than 1% halogenated organic substances should occur at a minimum temperature of 1100°C.[2]
Contaminated Labware (e.g., gloves, weighing paper) Labeled, sealed, and chemically compatible hazardous waste container.High-Temperature Incineration: Treat as hazardous waste and dispose of via incineration along with the solid chemical waste.
Solutions containing this compound Labeled, sealed, and chemically compatible hazardous waste container for halogenated organic waste.High-Temperature Incineration: Do not dispose of down the drain. Collect in a designated container for halogenated organic liquid waste for subsequent incineration.

Waste Classification and Segregation

This compound is classified as a halogenated organic compound.[4] It is imperative to segregate this waste from non-halogenated organic waste and other incompatible materials to prevent hazardous reactions. Your institution's Environmental Health and Safety (EHS) department should be contacted for specific guidance on waste collection and disposal procedures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.